molecular formula C11H13NO3 B137123 1-Cbz-3-Hydroxyazetidine CAS No. 128117-22-6

1-Cbz-3-Hydroxyazetidine

Cat. No.: B137123
CAS No.: 128117-22-6
M. Wt: 207.23 g/mol
InChI Key: XJWSNDGCJMGHSR-UHFFFAOYSA-N
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Description

1-Cbz-3-Hydroxyazetidine is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl 3-hydroxyazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSNDGCJMGHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435306
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128117-22-6
Record name Benzyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-hydroxyazetidine-1-carboxylate
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Foundational & Exploratory

1-Cbz-3-Hydroxyazetidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cbz-3-Hydroxyazetidine: Chemical Properties and Structure

Introduction

This compound, also known as Benzyl 3-hydroxyazetidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine ring, combined with a hydroxyl functional group and a stable carboxybenzyl (Cbz) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][3] The unique structural features of this compound allow for specific interactions with biological targets, making it a molecule of significant interest in drug discovery.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is characterized by a central azetidine ring, which is a four-membered heterocycle containing one nitrogen atom.[1] A hydroxyl (-OH) group is attached at the 3-position of the ring, and a carboxybenzyl (Cbz) group is attached to the nitrogen atom at the 1-position.[1] The Cbz group acts as a protecting group for the secondary amine, which can be selectively removed during a synthetic sequence.[4]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name benzyl 3-hydroxyazetidine-1-carboxylate[5]
CAS Number 128117-22-6[1][3][5][6][7][8]
Molecular Formula C₁₁H₁₃NO₃[1][3][5][6][7][8][9]
SMILES c1ccc(cc1)COC(=O)N1CC(C1)O[1][3][8]
InChI InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2[1][5]
InChIKey XJWSNDGCJMGHSR-UHFFFAOYSA-N[5][7][8]
Synonyms This compound, N-Cbz-3-hydroxyazetidine, Benzyl 3-hydroxyazetidine-1-carboxylate, 3-HYDROXY-AZETIDINE-1-CARBOXYLIC ACID BENZYL ESTER[1][6][7]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. It is typically a solid at room temperature and is soluble in organic solvents but insoluble in water.[6][9]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 207.23 g/mol [1][3][5]
Appearance White to pale-yellow solid or powder[1][6][9]
Boiling Point 356.69 °C at 760 mmHg[6][7]
Density 1.317 g/cm³[6][7]
Flash Point 169.52 °C[6][7]
Refractive Index 1.608[6][7]
pKa 14.14 ± 0.20 (Predicted)[7][9]
Vapor Pressure 0 mmHg at 25°C[6][7]
XLogP3 0.8[5][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7][9]
Rotatable Bond Count 3[7][9]
Exact Mass 207.08954328 Da[5][7]
Topological Polar Surface Area (TPSA) 49.8 Ų[5][9]
Heavy Atom Count 15[7][9]
Complexity 220[7][9]
Storage Temperature 2-8°C, sealed in a dry place[7][9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor followed by the introduction of the Cbz group. A representative protocol is the synthesis from 1-benzylazetidin-3-ol.

General Procedure:

  • Debenzylation: 1-benzylazetidin-3-ol is dissolved in a suitable solvent such as methanol or tetrahydrofuran.[10] A palladium on carbon catalyst (e.g., 5-10% Pd/C) is added to the solution.[10][11] The mixture is then subjected to hydrogenation, typically by stirring under a hydrogen gas atmosphere (e.g., 30-40 psi) at room temperature overnight or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).[10][11]

  • Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[10][11] The filter cake is washed with the reaction solvent to ensure complete recovery of the product.

  • Cbz Protection: The filtrate, containing the crude 3-hydroxyazetidine, is concentrated under reduced pressure. The residue is then re-dissolved in a suitable solvent, and a base (e.g., triethylamine) may be added. Benzyl chloroformate or a similar Cbz-introducing reagent like di-tert-butyl dicarbonate for a Boc group is added dropwise, often at a reduced temperature, and the reaction is stirred for several hours at room temperature.[11]

  • Workup and Purification: After the reaction is complete, an aqueous workup is typically performed. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[11] The resulting crude product is then purified, most commonly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.[11]

Reactivity and Applications

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can be oxidized to a ketone (1-Cbz-3-oxoazetidine), which is another valuable synthetic intermediate.[6] The Cbz group is a stable protecting group for the nitrogen atom but can be removed under specific conditions, such as catalytic hydrogenation, to liberate the secondary amine for further functionalization.[4]

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals.[9] The azetidine scaffold is a key structural motif in various biologically active molecules, and the hydroxyl group provides a handle for introducing further chemical diversity.[1][2]

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5][6]

Visualizations

The following diagram illustrates a simplified logical workflow for the synthesis of this compound.

G Start 1-Benzylazetidin-3-ol Step1 Catalytic Hydrogenation (Pd/C, H₂) Start->Step1 Debenzylation Intermediate 3-Hydroxyazetidine (unstable intermediate) Step1->Intermediate Step2 Cbz Protection (Benzyl Chloroformate) Intermediate->Step2 End This compound Step2->End Purification Purification (Column Chromatography) End->Purification

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of N-Cbz-3-hydroxyazetidine from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of a robust and scalable synthetic route to N-Cbz-3-hydroxyazetidine, a valuable building block in pharmaceutical chemistry. The synthesis commences with readily available and cost-effective starting materials, epichlorohydrin and benzylamine. The pathway involves a three-step synthesis to obtain the core 3-hydroxyazetidine structure, followed by a final protection step to yield the target compound. This document details the reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data.

Overall Synthetic Pathway

The synthesis of N-Cbz-3-hydroxyazetidine from epichlorohydrin is a four-step process. It begins with the nucleophilic ring-opening of epichlorohydrin by benzylamine. The resulting intermediate undergoes an intramolecular cyclization to form the N-benzyl-3-hydroxyazetidine ring. Subsequently, the benzyl protecting group is removed via catalytic hydrogenation to yield 3-hydroxyazetidine. The final step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group to afford the desired product.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Debenzylation cluster_3 Step 4: N-Cbz Protection A Epichlorohydrin + Benzylamine B 1-(benzylamino)-3-chloropropan-2-ol A->B C 1-Benzyl-3-hydroxyazetidine B->C D 3-Hydroxyazetidine C->D E N-Cbz-3-hydroxyazetidine D->E

Caption: Chemical reaction pathway for the synthesis of N-Cbz-3-hydroxyazetidine.

Experimental Protocols

The following protocols are based on established synthetic methods, providing a clear pathway for laboratory-scale synthesis.[1]

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

This initial step involves the nucleophilic attack of benzylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This reaction is highly regioselective due to the lower steric hindrance at the terminal carbon.[2][3]

  • Reagents and Materials:

    • Benzylamine

    • Epichlorohydrin (1.3 equivalents)

    • Water

    • Reaction vessel with cooling capabilities

    • Magnetic stirrer

  • Procedure:

    • In a suitable reaction vessel, dissolve benzylamine in 15 times its mass of water.

    • Cool the solution to a temperature between 0-5 °C using an ice bath.

    • While maintaining the temperature at 0-5 °C, slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture with vigorous stirring.

    • Continue the reaction for 12 hours at 0-5 °C.

    • Monitor the reaction completion by Gas Chromatography (GC) to confirm the consumption of starting materials.

    • Upon completion, filter the reaction mixture to collect the solid product.

    • Wash the filter cake twice with water and then once with a cold organic solvent mixture (e.g., ethyl acetate:petroleum ether = 1:20) to remove impurities.

    • Air-dry the solid to obtain the intermediate product, 1-(benzylamino)-3-chloropropan-2-ol.

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

The synthesized amino alcohol undergoes an intramolecular nucleophilic substitution (cyclization) in the presence of a base to form the four-membered azetidine ring.[1]

  • Reagents and Materials:

    • 1-(benzylamino)-3-chloropropan-2-ol (from Step 1)

    • Sodium carbonate (2.5 equivalents)

    • An appropriate organic solvent (e.g., toluene or isopropanol)

    • Reaction vessel with heating and reflux capabilities

    • Magnetic stirrer

  • Procedure:

    • Dissolve the 1-(benzylamino)-3-chloropropan-2-ol intermediate in an organic solvent in a reaction flask.

    • Add 2.5 equivalents of sodium carbonate to the solution. Sodium carbonate acts as an acid scavenger.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 10 hours.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product, 1-benzyl-3-hydroxyazetidine, can be purified further if necessary (e.g., by column chromatography), though it is often of sufficient purity for the next step.[1][4]

Step 3: Synthesis of 3-Hydroxyazetidine Hydrochloride (Debenzylation)

The N-benzyl group is a common protecting group for amines and can be efficiently removed by catalytic hydrogenation.[5] This step yields the free azetidine, which is isolated as its hydrochloride salt for stability.[1]

  • Reagents and Materials:

    • 1-Benzyl-3-hydroxyazetidine (from Step 2)

    • Methanol

    • 4M Hydrochloric acid (HCl) solution (1 equivalent)

    • Palladium on carbon (Pd/C, 5-10% w/w)

    • Hydrogenation apparatus

    • Filtration setup (e.g., Celite pad)

  • Procedure:

    • Dissolve the 1-benzyl-3-hydroxyazetidine in 5 times its volume of methanol.

    • Add 1 equivalent of a 4M HCl solution to the mixture.

    • Carefully add the Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) and react for 8 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake twice with a small amount of methanol and combine the filtrates.

    • Evaporate the methanol under reduced pressure. A large amount of white solid should precipitate.

    • Add ethyl acetate to the concentrate, stir for 5 minutes, and filter to collect the white solid, which is 3-hydroxyazetidine hydrochloride.

Step 4: Synthesis of N-Cbz-3-hydroxyazetidine

The final step is the protection of the secondary amine of 3-hydroxyazetidine with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[6][7] This reaction is typically performed under basic conditions to neutralize the HCl generated.[8]

  • Reagents and Materials:

    • 3-Hydroxyazetidine hydrochloride (from Step 3)

    • Benzyl chloroformate (Cbz-Cl)

    • A suitable base (e.g., sodium bicarbonate, triethylamine)

    • A suitable solvent system (e.g., tetrahydrofuran/water, dichloromethane)

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Suspend 3-hydroxyazetidine hydrochloride in the chosen solvent system.

    • Cool the mixture in an ice bath.

    • Add the base to neutralize the hydrochloride and to act as an acid scavenger for the protection reaction.

    • Slowly add benzyl chloroformate to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure N-Cbz-3-hydroxyazetidine.[9]

Quantitative Data Summary

The efficiency of this synthetic route is high, with excellent yields and purities reported for each step.[1]

StepIntermediate / Product NamePurity (HPLC/GC)Yield
11-(benzylamino)-3-chloropropan-2-ol> 96%> 89%
21-Benzyl-3-hydroxyazetidine> 95%> 86%
33-Hydroxyazetidine Hydrochloride> 98%> 90%
4N-Cbz-3-hydroxyazetidine> 98% (Typical)High (Varies)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

G start Start: Epichlorohydrin & Benzylamine step1 Step 1: Ring Opening (0-5°C, 12h) start->step1 filter1 Filter & Wash step1->filter1 step2 Step 2: Cyclization with Na2CO3 (80-90°C, 10h) filter1->step2 filter2 Filter & Concentrate step2->filter2 step3 Step 3: Hydrogenation (Pd/C, H2) (8h) filter2->step3 filter3 Filter Catalyst & Evaporate step3->filter3 step4 Step 4: Cbz Protection with Cbz-Cl filter3->step4 workup Aqueous Work-up & Extraction step4->workup purify Column Chromatography workup->purify end End: N-Cbz-3-hydroxyazetidine purify->end

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Conclusion

The described synthetic route from epichlorohydrin provides an efficient, scalable, and cost-effective method for producing high-purity N-Cbz-3-hydroxyazetidine.[1][10] The use of inexpensive starting materials like benzylamine, coupled with high-yielding reactions, makes this pathway highly suitable for both academic research and industrial-scale manufacturing in the field of drug development.

References

Spectroscopic Profile of 1-Cbz-3-Hydroxyazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key building blocks is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 1-Cbz-3-Hydroxyazetidine (Benzyl 3-hydroxyazetidine-1-carboxylate), a valuable heterocyclic intermediate in medicinal chemistry.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HC₆H₅-
~5.10s2H-CH₂-Ph
~4.50m1H-CH(OH)-
~4.20m2H-CH₂-N- (ax)
~3.80m2H-CH₂-N- (eq)
~2.50br s1H-OH

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~156.0C=O (Carbamate)
~136.5C (ipso, Phenyl)
~128.5CH (para, Phenyl)
~128.0CH (ortho, Phenyl)
~127.8CH (meta, Phenyl)
~67.0-CH₂-Ph
~65.0-CH(OH)-
~58.0-CH₂-N-

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch
3050-3030MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
1710-1680StrongC=O Stretch (Carbamate)
1450-1400MediumC=C Stretch (Aromatic)
1250-1200StrongC-N Stretch
1100-1000StrongC-O Stretch
Table 4: Mass Spectrometry Data
m/zIon
208.0923[M+H]⁺
230.0742[M+Na]⁺

Note: Values correspond to the exact mass of the protonated and sodiated molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Temperature: 298 K.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • The solution may be acidified with a trace amount of formic acid to promote protonation.

Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • The instrument is calibrated using a known standard to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Dilute Solution in MeOH/ACN Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq HRMS (ESI) Prep_MS->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS_Acq->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Commercial Suppliers and Technical Guide for 1-(Benzyloxycarbonyl)-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-(Benzyloxycarbonyl)-3-hydroxyazetidine, a key building block in medicinal chemistry. The guide also details a representative synthetic protocol and explores the compound's relevance in drug discovery, particularly in the context of STAT3 signaling pathways.

Commercial Availability

1-(Benzyloxycarbonyl)-3-hydroxyazetidine, also known as 1-Cbz-3-hydroxyazetidine, is readily available from a variety of commercial suppliers. The table below summarizes the offerings from several vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
SynQuest Laboratories---5g, 25g, 100g$55, $90, $300
Matrix Scientific>95%5g, 25g$20, $67
Frontier Specialty Chemicals98%5g, 25g$105, $350
ChemScene99.39%25g$46
TRC---10mg$45
Synthonix97.0%250g$290

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-(Benzyloxycarbonyl)-3-hydroxyazetidine, adapted from established methodologies for the preparation of N-protected 3-hydroxyazetidines.

Reaction Scheme:

3-Hydroxyazetidine + Benzyl Chloroformate → 1-(Benzyloxycarbonyl)-3-hydroxyazetidine

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of 3-Hydroxyazetidine Free Base: Dissolve 3-hydroxyazetidine hydrochloride in water and cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~9-10). Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.

  • Protection Reaction: To the combined dichloromethane extracts containing the 3-hydroxyazetidine free base, add an equimolar amount of benzyl chloroformate dropwise at 0 °C with continuous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure 1-(Benzyloxycarbonyl)-3-hydroxyazetidine.

Relevance in Drug Discovery: Targeting the STAT3 Signaling Pathway

Azetidine scaffolds are of significant interest in drug discovery due to their unique structural properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule.[1] Derivatives of azetidine have been investigated as potent inhibitors of various biological targets, including the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3]

The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[2] Small molecule inhibitors that target STAT3 have emerged as a promising therapeutic strategy. Azetidine-containing compounds have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor growth and survival.[2][3]

Below is a diagram illustrating the key events in the STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Azetidine Azetidine Inhibitor Azetidine->STAT3_inactive Inhibition of Phosphorylation/ Dimerization Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Gene Transcription

Caption: The STAT3 signaling pathway and its inhibition by azetidine derivatives.

The experimental workflow for the discovery and development of novel azetidine-based therapeutic agents typically follows a structured process.

experimental_workflow start Start: Target Identification (e.g., STAT3) design Compound Design & Virtual Screening start->design synthesis Synthesis of Azetidine Analogs design->synthesis biochemical In Vitro Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochemical cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement in_vivo In Vivo Animal Models optimization->in_vivo end Preclinical Candidate Selection in_vivo->end

Caption: A generalized workflow for the discovery of azetidine-based compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Cbz-Protected Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azetidines protected with a carboxybenzyl (Cbz) group. Azetidines are saturated four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile scaffolds in drug design. The Cbz protecting group is frequently employed during the synthesis of complex molecules containing an azetidine moiety to mask the reactivity of the nitrogen atom. Understanding the physicochemical properties of these intermediates is crucial for optimizing reaction conditions, purification strategies, and for predicting their behavior in various chemical and biological environments.

This guide summarizes available quantitative data, details relevant experimental protocols for property determination, and provides a visualization of the role of Cbz-protected azetidines in synthetic workflows.

Physicochemical Properties of Cbz-Protected Azetidines

The following tables summarize the available physicochemical data for a selection of Cbz-protected azetidines. It is important to note that a significant portion of the available data is computational (predicted) rather than experimentally determined, reflecting the common use of these compounds as transient intermediates in multi-step syntheses.

Table 1: Lipophilicity and pKa of Cbz-Protected Azetidines

Compound NameMolecular FormulaLogP (XLogP3)pKaData Type
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acidC₁₂H₁₃NO₄1.4[1]3.99 (Predicted)[2][3]Computed/Predicted
Benzyl 3-aminoazetidine-1-carboxylateC₁₁H₁₄N₂O₂0.5[4]Not AvailableComputed
Benzyl azetidin-3-ylcarbamateC₁₁H₁₄N₂O₂0.8[5]Not AvailableComputed
Benzyl 3-hydroxyazetidine-1-carboxylateC₁₁H₁₃NO₃Not AvailableNot Available-
Benzyl 3-oxoazetidine-1-carboxylateC₁₁H₁₁NO₃Not AvailableNot Available-

Table 2: Physical Properties of Cbz-Protected Azetidines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityData Type
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acidC₁₂H₁₃NO₄235.24[1]Not Available421.2 (Predicted)[2]Not AvailablePredicted
Benzyl 3-aminoazetidine-1-carboxylateC₁₁H₁₄N₂O₂206.24[4]Not AvailableNot AvailableNot Available-
Benzyl azetidin-3-ylcarbamateC₁₁H₁₄N₂O₂206.24[5]Not AvailableNot AvailableNot Available-
Benzyl 3-hydroxyazetidine-1-carboxylateC₁₁H₁₃NO₃207.23[6]Solid (Appearance)[7]356.687 (at 760 mmHg)[7]Not AvailableExperimental (Appearance, Boiling Point)
Benzyl 3-oxoazetidine-1-carboxylateC₁₁H₁₁NO₃205.21[8]Not AvailableNot AvailableNot Available-

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for many Cbz-protected azetidines are scarce in the literature, the following are detailed, standard methodologies for determining the key physicochemical properties discussed in this guide.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline solid.[7][9][10][11][12]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the Cbz-protected azetidine (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

    • The pan is hermetically sealed.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • A temperature program is initiated, typically with a linear heating rate of 2-10 °C/min.

    • The heat flow to the sample is recorded as a function of temperature.

    • The melting point is determined by analyzing the resulting thermogram. The onset of the melting endotherm is generally reported as the melting point.

  • Data Analysis: The peak of the endotherm indicates the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. A broad melting peak can indicate the presence of impurities.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[3][13][14][15][16]

  • Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.

  • Materials:

    • High-purity n-octanol and water.

    • The Cbz-protected azetidine of interest.

    • Volumetric flasks, separatory funnels, and a mechanical shaker.

    • An analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

    • A stock solution of the Cbz-protected azetidine is prepared in one of the phases (typically the one in which it is more soluble).

    • A known volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

    • The funnel is shaken at a constant temperature until equilibrium is reached (typically for several hours).

    • The mixture is allowed to stand to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: LogP = log₁₀ ( [Concentration in octanol] / [Concentration in water] )

Determination of pKa by UV-Vis Spectrophotometry

For compounds containing a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[2][17][18][19][20]

  • Principle: The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

  • Instrumentation: A UV-Vis spectrophotometer and a pH meter.

  • Procedure:

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

    • A stock solution of the Cbz-protected azetidine is prepared in a suitable solvent (e.g., methanol or DMSO).

    • Aliquots of the stock solution are added to each buffer solution to a constant final concentration. The amount of organic co-solvent should be kept low (typically <1%) to minimize its effect on the pKa.

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.

  • Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point of the sigmoidal curve of absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

Visualization of Synthetic Workflow

Cbz-protected azetidines are primarily utilized as building blocks in organic synthesis, particularly in the construction of peptidomimetics and other complex bioactive molecules.[13][21][22][23] The following diagram illustrates a generalized workflow for the incorporation of a Cbz-protected azetidine-2-carboxylic acid into a peptide chain, a common application in drug discovery.

G cluster_start Starting Materials cluster_protection Protection Step cluster_intermediate Key Intermediate cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Aze Azetidine-2-carboxylic Acid Protect N-Protection Reaction (e.g., Schotten-Baumann conditions) Aze->Protect CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Protect Cbz_Aze N-Cbz-Azetidine-2-carboxylic Acid Protect->Cbz_Aze Activate Carboxyl Group Activation (e.g., with DCC, HOBt) Cbz_Aze->Activate Couple Peptide Coupling (with another amino acid or peptide) Activate->Couple Final_Peptide Azetidine-containing Peptide Couple->Final_Peptide incorporation Deprotect N-terminal Deprotection (of the coupled partner) Cbz_Removal Cbz Deprotection (e.g., Hydrogenolysis) Final_Peptide->Cbz_Removal Bioactive_Molecule Final Bioactive Molecule Cbz_Removal->Bioactive_Molecule

Synthetic workflow for utilizing Cbz-protected azetidines.

This workflow highlights the critical role of the Cbz protecting group in enabling the controlled, stepwise assembly of complex molecules. The protection step allows for the selective activation of the carboxylic acid group for peptide bond formation without interference from the azetidine nitrogen. The Cbz group is then removed in a later step to yield the final target molecule.

References

The Strategic Role of Azetidines in Advancing Polyamine Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyamines and their analogs is a cornerstone of medicinal chemistry and biomedical research. These ubiquitous polycationic molecules are critically involved in a myriad of cellular processes, from cell growth and differentiation to the regulation of ion channels and nucleic acid stability.[1] Consequently, the development of novel synthetic routes to access structurally diverse polyamines is of paramount importance for the discovery of new therapeutic agents. Among the various synthetic strategies, the use of azetidine building blocks has emerged as a powerful and versatile approach, offering unique advantages in constructing complex polyamine architectures. This technical guide provides a comprehensive overview of the role of azetidines in polyamine synthesis, detailing key experimental protocols, quantitative data, and the underlying signaling pathways where these molecules exert their effects.

Introduction to Azetidines as Polyamine Precursors

Azetidines, four-membered nitrogen-containing heterocycles, are valuable synthons in organic chemistry due to their inherent ring strain, which facilitates regioselective ring-opening reactions.[2][3] This property makes them ideal precursors for the synthesis of 1,3-diamino propane units, a common motif in natural and synthetic polyamines. The ability to introduce substituents on the azetidine ring provides a straightforward method for generating a diverse library of polyamine analogs with tailored pharmacological profiles.

Synthetic Methodologies: Ring-Opening Polymerization of Azetidines

The primary strategy for constructing polyamine chains from azetidine monomers is through ring-opening polymerization (ROP). This can be achieved via either cationic or anionic pathways, each offering distinct advantages and control over the final polymer structure.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of unsubstituted or N-substituted azetidines is a common method to produce branched or hyperbranched poly(trimethylenimine)s (PTMI).[4] The polymerization is typically initiated by protonic acids or Lewis acids.

Experimental Protocol: Cationic Ring-Opening Polymerization of Azetidine

A representative protocol for the CROP of azetidine is as follows:

  • Initiation: In a flame-dried reaction vessel under an inert atmosphere, a solution of azetidine in a suitable solvent (e.g., methanol) is cooled to 0°C.

  • An initiator, such as perchloric acid, is added dropwise to the solution.

  • Propagation: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 70°C) for a defined period (e.g., 8 hours). The polymerization proceeds via nucleophilic attack of the nitrogen atom of a monomer on the protonated azetidinium ion of the growing polymer chain.

  • Termination and Work-up: The polymerization is terminated by the addition of a base. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying under vacuum.

The structure of the resulting polymer is often a hyperbranched poly(trimethylenimine) containing primary, secondary, and tertiary amine groups.[2]

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of N-sulfonyl-activated azetidines provides a route to linear polyamines with good control over molecular weight and dispersity.[5][6] The electron-withdrawing sulfonyl group activates the azetidine ring towards nucleophilic attack and prevents branching by deactivating the nitrogen lone pair in the polymer backbone.

Experimental Protocol: Anionic Ring-Opening Polymerization of N-(methanesulfonyl)azetidine (MsAzet)

A typical procedure for the AROP of an N-sulfonylazetidine is as follows:

  • Initiator Preparation: An anionic initiator, such as potassium N-butyl-N-p-toluenesulfonamide (nBuN(K)Ts), is prepared in situ by reacting N-butyl-p-toluenesulfonamide with a strong base like potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent (e.g., DMF).[7]

  • Polymerization: The N-(methanesulfonyl)azetidine monomer is added to the initiator solution. The reaction is then heated to an elevated temperature (e.g., >100°C) for a specified time.

  • Termination and Purification: The polymerization is quenched, and the polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.

Deprotection of N-Sulfonylated Polyamines

A crucial subsequent step is the removal of the sulfonyl protecting groups to yield the final polyamine. This is often achieved using reducing agents like sodium in liquid ammonia or lithium aluminum hydride.

Quantitative Data Summary

The following tables summarize key quantitative data from representative polyamine synthesis experiments using azetidine building blocks.

MonomerInitiator/CatalystSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )Đ (Mw/Mn)Reference
AzetidinePerchloric AcidMethanol708---[2]
N-(methanesulfonyl)azetidinenBuN(K)MsDMSO>100----[5][6]
N-(p-tolylsulfonyl)azetidinenBuN(K)TsDMF180->955,000-20,0001.1-1.2[7]
N-(ethanesulfonyl)azetidinenBuN(K)TsDMF120-180->90--[7]

Table 1: Summary of Polymerization Conditions and Results.

Polymer1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Reference
Poly(trimethylenimine)2.5-3.0 (br, -CH2-N-), 1.5-1.7 (br, -CH2-CH2-CH2-)45-55 (-CH2-N-), 30-35 (-CH2-CH2-CH2-)3200-3400 (N-H), 2800-3000 (C-H)[2]
Poly(N-tosyl-trimethylenimine)7.3-7.8 (d, Ar-H), 3.2-3.5 (t, -CH2-N-), 2.4 (s, Ar-CH3), 1.8-2.0 (m, -CH2-CH2-CH2-)143, 135, 129, 127 (Ar-C), 50-55 (-CH2-N-), 30-35 (-CH2-CH2-CH2-), 21 (Ar-CH3)1340, 1160 (S=O)[7]

Table 2: Spectroscopic Data for Representative Polyamines.

Signaling Pathways and Biological Context

Polyamines synthesized from azetidine precursors can be designed to interact with and modulate various biological pathways. Understanding these pathways is crucial for rational drug design.

Polyamine Metabolism and Cancer Signaling

Polyamine metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being associated with increased cell proliferation and tumor growth. Several key oncogenic signaling pathways, such as MYC and mTOR, directly impact polyamine biosynthesis.[8]

Polyamine_Cancer_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 MYC MYC mTORC1->MYC ODC Ornithine Decarboxylase (ODC) MYC->ODC Upregulates Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT Induces Cell_Proliferation Cell Proliferation & Growth Spermidine->Cell_Proliferation Spermine->SSAT Induces Spermine->Cell_Proliferation NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (co-agonist) Polyamines Spermine Spermidine Polyamines->NMDA_Receptor Modulates Ion_Channel Ion Channel (Ca2+, Na+) NMDA_Receptor->Ion_Channel Opens Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ion_Channel->Synaptic_Plasticity Initiates

References

A Technical Guide to the Synthesis of 3-Hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes for 3-hydroxyazetidine and its N-protected derivatives, critical building blocks in medicinal chemistry and drug development. This document details key experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways for clarity and reproducibility.

Introduction

3-Hydroxyazetidine is a valuable saturated heterocyclic motif frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity. Its rigid four-membered ring structure serves as a versatile scaffold for the synthesis of novel therapeutic agents, including antibiotics and kinase inhibitors. This guide focuses on the most common and practical synthetic strategies, primarily revolving around the cyclization of precursors derived from epichlorohydrin and various primary amines.

Core Synthetic Strategies

The synthesis of 3-hydroxyazetidine derivatives typically involves the reaction of a primary amine with epichlorohydrin to form a key aminochlorohydrin intermediate, which then undergoes intramolecular cyclization to form the azetidine ring. The choice of the amine's protecting group is crucial as it influences the reaction conditions, overall yield, and purification strategy. The most common N-protecting groups employed are benzyl (Bn), tert-butyl (t-Bu), diphenylmethyl (benzhydryl, Bh), and tert-butoxycarbonyl (Boc).

The Benzylamine Route

This pathway involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent hydrogenolytic debenzylation.

Reaction Pathway:

cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection epichlorohydrin Epichlorohydrin intermediate1 1-Benzylamino-3-chloro-2-propanol epichlorohydrin->intermediate1 H₂O, 0-5°C benzylamine Benzylamine benzylamine->intermediate1 n_benzyl_3_hydroxyazetidine N-Benzyl-3-hydroxyazetidine intermediate1->n_benzyl_3_hydroxyazetidine Base (e.g., Na₂CO₃), Acetonitrile, Reflux final_product 3-Hydroxyazetidine Hydrochloride n_benzyl_3_hydroxyazetidine->final_product H₂, Pd/C, HCl, Methanol cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Deacetylation & Hydrolysis epichlorohydrin Epichlorohydrin intermediate1 N-tert-Butyl-3-hydroxyazetidine epichlorohydrin->intermediate1 Isopropanol, RT, then NaHCO₃, Reflux tert_butylamine tert-Butylamine tert_butylamine->intermediate1 intermediate2 N-Acetyl-3-acetoxyazetidine intermediate1->intermediate2 Acetic Anhydride, ZnCl₂, 135-140°C final_product 3-Hydroxyazetidine Hydrochloride intermediate2->final_product HCl (aq), 95-103°C cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Boc Protection start 1-(Diphenylmethyl)-3-hydroxyazetidine intermediate1 3-Hydroxyazetidine (free base) start->intermediate1 H₂, Pd/C, Methanol final_product N-Boc-3-hydroxyazetidine intermediate1->final_product Di-tert-butyl dicarbonate, THF

A Technical Guide to 1-Cbz-3-Hydroxyazetidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-3-Hydroxyazetidine, also known as benzyl 3-hydroxyazetidine-1-carboxylate, is a pivotal synthetic intermediate in medicinal chemistry. Its rigid four-membered azetidine core, coupled with the versatile carbobenzyloxy (Cbz) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its critical role as a precursor in the synthesis of targeted therapeutics, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols and workflow visualizations are provided to aid researchers in its practical application.

Physicochemical Properties and Identification

This compound is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

PropertyValue
IUPAC Name benzyl 3-hydroxyazetidine-1-carboxylate[1]
Synonyms This compound, N-Cbz-3-hydroxyazetidine
CAS Number 128117-22-6[1][2]
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1]
Appearance White solid
Boiling Point 356.7 °C at 760 mmHg (Predicted)[2]
Density 1.317 g/cm³ (Predicted)[2]
Storage 2-8°C[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the formation of the azetidine ring, followed by the introduction of the Cbz protecting group.

Synthesis of 1-Benzylazetidin-3-ol (Intermediate)

A common route to the azetidine core involves the reaction of benzylamine with an epoxide, followed by cyclization.

Experimental Protocol:

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.[3] The reaction mixture is stirred at this temperature for 16 hours.[3] The resulting crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.[3] The dried intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.[3] The mixture is heated to 80–90 °C and stirred for 16 hours under reflux to facilitate cyclization, yielding 1-benzylazetidin-3-ol.[3]

Synthesis of this compound

The N-benzyl group can be replaced with a Cbz group through a debenzylation-protection sequence. While a direct one-step synthesis from 3-hydroxyazetidine is possible, a common industrial approach involves the debenzylation of 1-benzylazetidin-3-ol followed by protection. A related procedure involves the deprotection of a Boc-protected intermediate, which can be adapted for the Cbz group.

Conceptual Experimental Protocol for N-Cbz Protection:

To a solution of 3-hydroxyazetidine (or its hydrochloride salt with the addition of a base) in a suitable solvent such as dichloromethane or a biphasic system with water, benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C. A base, such as sodium bicarbonate or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica gel.

Experimental Protocol:

The crude product is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are collected and combined. The solvent is removed under reduced pressure to afford this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show characteristic peaks for the azetidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons.

  • ¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring, the carbonyl carbon of the carbamate, and the aromatic carbons.[4]

  • Mass Spectrometry (ES-HRMS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecule.[4]

Application in Drug Discovery: Synthesis of Baricitinib

This compound is a key intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and JAK2.[3][5] The synthesis involves the modification of the hydroxyl group and subsequent deprotection of the Cbz group to allow for further functionalization.

The general synthetic workflow for utilizing a protected 3-hydroxyazetidine in the synthesis of a JAK inhibitor like Baricitinib is depicted below.

G Synthetic Workflow for Baricitinib Intermediate cluster_0 Preparation of Azetidine Core cluster_1 Introduction of the Acetonitrile Moiety cluster_2 Deprotection and Sulfonylation cluster_3 Final Assembly A This compound B Oxidation A->B e.g., Swern or Dess-Martin oxidation C 1-Cbz-3-azetidinone B->C D Horner-Wadsworth-Emmons Reaction C->D With diethyl cyanomethylphosphonate E Benzyl 3-(cyanomethylene)azetidine-1-carboxylate D->E F Cbz Deprotection (Hydrogenolysis) E->F H₂, Pd/C G 3-(cyanomethylene)azetidine F->G H Sulfonylation G->H with Ethanesulfonyl chloride I 1-(Ethylsulfonyl)-3-(cyanomethylene)azetidine H->I J Michael Addition I->J with Pyrrolo[2,3-d]pyrimidine core K Baricitinib Precursor J->K

A simplified workflow for the synthesis of a key Baricitinib intermediate.

Role in Signaling Pathways: Inhibition of the JAK-STAT Pathway

Baricitinib, synthesized from this compound, is a potent inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.

The mechanism of action of Baricitinib involves the competitive inhibition of JAK1 and JAK2, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This, in turn, blocks the transcription of pro-inflammatory genes.

G JAK-STAT Signaling Pathway Inhibition cluster_0 Cytokine Signaling cluster_1 STAT Activation cluster_2 Nuclear Translocation and Gene Transcription cluster_3 Inhibition by Baricitinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus translocates to DNA DNA pSTAT_dimer->DNA binds to Nucleus->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene Baricitinib Baricitinib Baricitinib->JAK inhibits

Baricitinib inhibits the phosphorylation of STAT by JAK1/JAK2.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable scaffold for the development of novel therapeutics. The detailed synthetic protocols and understanding of its application in the synthesis of targeted therapies, such as the JAK inhibitor Baricitinib, underscore its significance for researchers in drug discovery and development. The methodologies and pathways described in this guide offer a solid foundation for the synthesis, characterization, and strategic implementation of this valuable chemical entity.

References

An In-depth Technical Guide on the Stability of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in medicinal chemistry.[1][2] Its significance stems from a unique balance of conformational rigidity, metabolic stability, and inherent ring strain, which can be harnessed for therapeutic advantage.[1][3] This guide provides a comprehensive overview of the azetidine ring's stability under various chemical conditions, offering critical insights for its strategic incorporation into drug discovery and development pipelines.

Core Stability of the Azetidine Ring

The physicochemical properties of the azetidine ring are largely governed by its strained four-membered architecture. With a ring strain of approximately 25.4 kcal/mol, it is more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, but significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[3] The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this strain.[1]

While generally stable under physiological conditions, the azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles.[1] The nature of the substituents on both the nitrogen and carbon atoms of the ring plays a crucial role in its overall stability.[4]

Stability Under Acidic Conditions

The azetidine ring is generally susceptible to cleavage under strongly acidic conditions.[1] The reaction is typically initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This species is then vulnerable to nucleophilic attack, leading to ring-opening.[1][5] The rate of this acid-mediated decomposition is highly dependent on the pH of the environment.[5][6]

A notable decomposition pathway has been observed for certain N-substituted aryl azetidines, where a pendant amide group can act as an intramolecular nucleophile, attacking the protonated azetidine ring.[6][7] This can lead to the formation of more stable lactone or lactam structures.[6] The basicity of the azetidine nitrogen is a key determinant of its stability in acidic media; electron-withdrawing groups on the nitrogen can decrease its basicity and thus enhance stability.[5][6]

Table 1: pH-Dependent Stability of an N-Substituted Aryl Azetidine [6]

pHHalf-life (T1/2)
1.80.5 h
2.71.2 h
7.0Stable

A proposed mechanism for the acid-mediated ring-opening of an azetidine carbamate involves protonation of the nitrogen, followed by C-N bond cleavage to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate group.[8]

This protocol outlines a general procedure for determining the aqueous half-life (T1/2) of an azetidine-containing compound at an acidic pH using NMR spectroscopy.[6]

Materials:

  • Azetidine-containing compound of interest

  • Deuterated buffer solution (e.g., D₂O with phosphate buffer) adjusted to the desired acidic pH (e.g., pH 1.8)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the azetidine compound in a suitable deuterated solvent.

  • Add a known concentration of the stock solution to an NMR tube containing the deuterated acidic buffer.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a controlled temperature (e.g., 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of characteristic peaks of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the half-life by plotting the natural logarithm of the parent compound's concentration versus time.

Diagram 1: Acid-Catalyzed Ring Opening of Azetidine

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine + H⁺ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Protonated_Azetidine

Caption: Protonation of the azetidine nitrogen activates the ring for nucleophilic attack.

Stability Under Basic Conditions

While generally more stable to basic than acidic conditions, the azetidine ring can still undergo ring-opening, particularly with strong bases or when activated by certain substituents.[1] For instance, N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.[1]

Recent studies have shown that azetidines can undergo intramolecular ring-opening by various heteroatom nucleophiles under mild, basic conditions (e.g., using Cs₂CO₃).[9] This provides a pathway to various larger ring systems.[9]

This protocol is adapted from a procedure for the intramolecular ring-opening of an N-tosylazetidine derivative.[9]

Materials:

  • Substituted N-tosylazetidine with a pendant nucleophile

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vial

  • Stirring apparatus and heating block

Procedure:

  • To a reaction vial, add the substituted N-tosylazetidine (1.0 eq) and cesium carbonate (3.0 eq).

  • Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the cyclized product by silica gel column chromatography.

Diagram 2: Base-Mediated Intramolecular Ring Opening

Base_Mediated_Ring_Opening Substituted_Azetidine Substituted Azetidine (with pendant nucleophile) Activated_Intermediate Activated Intermediate Substituted_Azetidine->Activated_Intermediate Base (e.g., Cs₂CO₃) Cyclized_Product Cyclized Product Activated_Intermediate->Cyclized_Product Intramolecular Nucleophilic Attack

Caption: A mild base can facilitate intramolecular cyclization via azetidine ring opening.

Stability Under Reductive and Oxidative Conditions

The stability of the azetidine ring to reductive and oxidative conditions is highly dependent on the substituents present on the ring and the specific reagents used.

Reductive Conditions: The C-N bonds of the azetidine ring are generally stable to common reducing agents. For example, catalytic hydrogenation (e.g., H₂, Pd/C) is often used to remove N-benzyl protecting groups without cleaving the ring.[4] However, harsh reductive conditions may lead to ring-opening.

Oxidative Conditions: The azetidine ring itself is relatively stable to oxidation. However, substituents on the ring can be susceptible to oxidation. For example, an aryl group attached to the ring could be oxidized.[10] In some cases, oxidative cleavage of a substituent can be a useful synthetic strategy. For instance, a furan ring attached to an azetidine can be selectively cleaved under mild oxidative conditions.[11] Treatment of certain azetidines with hydrogen peroxide can lead to a Meisenheimer rearrangement, resulting in ring cleavage.[12]

This protocol is based on a method for the oxidative cleavage of a furan ring to a carboxylic acid.[11]

Materials:

  • Furan-substituted azetidine derivative

  • Ruthenium(III) chloride hydrate (RuCl₃·H₂O)

  • Sodium periodate (NaIO₄)

  • Solvent system (e.g., acetonitrile, ethyl acetate, and water)

  • Standard laboratory glassware

Procedure:

  • Dissolve the furan-substituted azetidine in a mixture of acetonitrile, ethyl acetate, and water.

  • Add RuCl₃·H₂O (catalytic amount) and NaIO₄ (in excess) to the solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.

Thermal Stability

The thermal stability of the azetidine ring can be influenced by its substituents. The thermal decomposition of 1,3,3-trinitroazetidine, for example, has been studied and found to follow first-order kinetics.[13]

This is a general protocol for assessing the thermal stability of an azetidine-containing compound.[13]

Materials:

  • Purified azetidine-containing compound

  • DSC pans

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount of the purified compound (typically 1-5 mg) into a DSC pan.

  • Place the pan in a calibrated Differential Scanning Calorimeter.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Measure the heat flow to the sample as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of decomposition. A lower onset temperature indicates lower thermal stability.

Diagram 3: Experimental Workflow for Thermal Stability Analysis

Thermal_Stability_Workflow Sample_Prep Sample Preparation (1-5 mg in DSC pan) DSC_Analysis DSC Analysis (Controlled heating rate) Sample_Prep->DSC_Analysis Data_Acquisition Data Acquisition (Heat flow vs. Temperature) DSC_Analysis->Data_Acquisition Thermogram_Analysis Thermogram Analysis Data_Acquisition->Thermogram_Analysis Decomposition_Temp Determine Onset of Decomposition Thermogram_Analysis->Decomposition_Temp

Caption: Workflow for determining the thermal stability of a compound using DSC.

Stability in the Presence of Common Reagents

The stability of the azetidine ring in the presence of various reagents is a critical consideration in multistep syntheses.

  • Protecting Groups: The choice of N-protecting group is crucial. Boc (tert-butoxycarbonyl) is labile to strong acids like TFA, while Cbz (carboxybenzyl) is more stable to acid but can be removed by hydrogenolysis.[4] Sulfonyl groups are generally stable but can activate the ring towards nucleophilic attack in some cases.[4]

  • Coupling Reagents: Standard amide coupling reagents can be used with azetidine-3-carboxylic acid, but elevated temperatures should be avoided to prevent decomposition.[4]

  • Lewis Acids: Lewis acids are common triggers for azetidine ring-opening, as they coordinate to the nitrogen and increase ring strain.[4] Reactions involving Lewis acids should be performed at low temperatures with careful monitoring.

Table 2: Stability of Common N-Protecting Groups for Azetidines [4]

Protecting GroupStability to AcidStability to BaseRemoval ConditionsNotes
BocLabileGenerally stableStrong acid (TFA, HCl)Widely used, but acid lability requires careful planning.
CbzMore stableGenerally stableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection in the presence of acid-labile groups.
SulfonylGenerally stableGenerally stableHarsh reductive conditionsCan activate the ring towards nucleophilic attack.

Conclusion

The azetidine ring is a valuable scaffold in drug discovery, offering a unique combination of properties.[2][14] A thorough understanding of its stability under various chemical conditions is essential for its successful application.[1][3] While the inherent ring strain makes it susceptible to cleavage under certain acidic, basic, and nucleophilic conditions, careful consideration of reaction parameters, substituents, and protecting group strategies can ensure its integrity throughout synthetic sequences and lead to the development of novel and effective therapeutics.[4][6]

References

Methodological & Application

Application Notes and Protocols: N-Cbz Protection of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates.[1][2] Its stability under a range of conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists.[1] 3-Hydroxyazetidine is a crucial building block in medicinal chemistry, and the protection of its secondary amine is a common step in the synthesis of more complex molecules. This document provides a detailed protocol for the N-Cbz protection of 3-hydroxyazetidine using benzyl chloroformate (Cbz-Cl) under basic conditions.

The reaction proceeds via the nucleophilic attack of the 3-hydroxyazetidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[1] Careful control of reaction conditions, particularly temperature and pH, is important to achieve a high yield and purity of the desired N-Cbz-3-hydroxyazetidine. The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and potential racemization if chiral centers are present.[3]

Overall Reaction

Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of secondary amines.[1][4]

3.1. Materials and Equipment

  • Reagents:

    • 3-Hydroxyazetidine (or its hydrochloride salt)

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water (deionized)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography

3.2. Procedure

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine (1.0 eq).

    • If starting from the hydrochloride salt, use a suitable base like sodium carbonate (2.0 eq) to liberate the free amine.

    • Dissolve the 3-hydroxyazetidine in a mixture of THF and water (e.g., a 2:1 ratio) or dichloromethane.[1]

    • Add sodium bicarbonate (2.0 eq) to the solution.[1]

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate:

    • Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains at 0 °C.[5][6]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 3-20 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.[1]

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1][5]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-3-hydroxyazetidine.[1]

Data Presentation: Summary of N-Cbz Protection Conditions

The following table summarizes various reaction conditions for the N-Cbz protection of amines as reported in the literature. This provides a reference for optimizing the protocol for 3-hydroxyazetidine.

SubstrateReagentBaseSolvent SystemTemperatureTimeYieldReference
General AmineCbz-ClNaHCO₃THF/H₂O (2:1)0 °C to RT20 h90%[1]
1,2,3,6-tetrahydropyridineCbz-Cl3N NaOHAqueous0 °C to RT3 h23%[4]
3-Azabicyclo[3.3.0]octane HClCbz-Cl3N NaOHAqueous0 °C to RTOvernight96%[4]
CyanamideCbz-ClNaOHH₂O0 °C to RT3.5 h-[5][6]
General Amino AcidsCbz-ClNa₂CO₃/NaHCO₃Aqueous---[3][7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the N-Cbz protection of 3-hydroxyazetidine.

experimental_workflow start Start setup Reaction Setup: - 3-Hydroxyazetidine - Base (e.g., NaHCO₃) - Solvent (e.g., THF/H₂O) - Cool to 0 °C start->setup addition Slow Addition of Benzyl Chloroformate (Cbz-Cl) setup->addition reaction Reaction at RT (3-20 hours) Monitor by TLC addition->reaction workup Aqueous Work-up: - Dilute with H₂O - Extract with EtOAc - Wash with Brine - Dry & Concentrate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Pure N-Cbz-3- hydroxyazetidine purification->product

Caption: Workflow for the N-Cbz protection of 3-hydroxyazetidine.

References

Hydrogenolysis for Cbz deprotection of 1-Cbz-3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Hydrogenolysis for Cbz Deprotection of 1-Cbz-3-Hydroxyazetidine

Introduction

The carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its removal via catalytic hydrogenolysis is a common and effective deprotection strategy.[1] 3-Hydroxyazetidine is a valuable, non-natural heterocyclic building block in drug discovery, incorporated into various pharmacologically active molecules.[2] This application note provides a detailed protocol for the Cbz deprotection of this compound to yield 3-hydroxyazetidine using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme

The hydrogenolysis of this compound proceeds by the cleavage of the benzylic C-O bond in the carbamate, liberating the free amine, toluene, and carbon dioxide as byproducts.

Figure 1: Hydrogenolysis of this compound.

Applications and Significance

The efficient synthesis of 3-hydroxyazetidine is crucial for the development of novel therapeutics. This deprotection step is often the final stage in obtaining the core azetidine scaffold, which can then be used in subsequent synthetic steps.[2] The protocol's reliability is paramount for researchers in process development and medicinal chemistry, where consistent yield and purity are required.

Experimental Overview and Data

The deprotection is typically achieved using a heterogeneous catalyst, most commonly 10% Palladium on Carbon (Pd/C), under a hydrogen atmosphere.[3] Alternative hydrogen sources like ammonium formate can also be used in a process known as catalytic transfer hydrogenolysis.[3] The reaction conditions can be optimized for various scales, from laboratory research to industrial production.

The following table summarizes typical and alternative reaction conditions for this transformation.

ParameterStandard Protocol (Batch)Flow Chemistry (H-Cube®)Catalytic Transfer
Substrate This compoundThis compoundThis compound
Catalyst 5-10% Pd/C (wet)10% Pd/C CatCart®10% Pd/C
Catalyst Loading 5-10 mol%N/A (Packed Bed)10-20 mol%
Hydrogen Source H₂ gas (balloon or Parr shaker)In-situ generated H₂Ammonium Formate
Pressure 1 atm (balloon) to 50 psi1-80 bar1 atm
Solvent Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)EtOH:EtOAc (1:1)Methanol (MeOH)
Temperature Room Temperature (20-25°C)60-80°C25-60°C
Reaction Time 4-24 hours< 1 hour (residence time)1-6 hours
Typical Yield >90%>95%>90%

Experimental Workflow Diagram

The logical flow for the standard batch hydrogenolysis protocol is outlined below.

G sub 1. Setup & Reagents react 2. Reaction (Hydrogenolysis) sub->react Add Substrate, Solvent, Pd/C to flask. Purge with H₂. filter 3. Workup (Catalyst Removal) react->filter Monitor by TLC/LCMS. Once complete, purge with N₂ or Argon. isolate 4. Isolation (Solvent Evaporation) filter->isolate Filter through Celite®. Wash pad with solvent. product Product: 3-Hydroxyazetidine isolate->product Concentrate filtrate under reduced pressure.

Caption: Experimental workflow for Cbz deprotection via hydrogenolysis.

Detailed Experimental Protocol: Standard Batch Hydrogenolysis

This protocol describes the deprotection of this compound on a laboratory scale.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent, such as methanol (typically 0.1 M concentration).

  • Inerting the Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Purge the vessel with hydrogen gas. If using a balloon, maintain a positive pressure of H₂. For larger scales, a Parr hydrogenation apparatus can be used at a set pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-24 hours).

  • Reaction Quenching: Once the reaction is complete, carefully purge the flask with an inert gas again to remove all hydrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary. Prepare a small pad of Celite® in a Büchner funnel and wash it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with more solvent to ensure all product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. It should be quenched with water and disposed of properly.

  • Product Isolation: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator. This typically affords the desired 3-hydroxyazetidine product with high purity. Further purification is usually not necessary.

Safety and Troubleshooting

  • Catalyst Safety: Palladium on carbon is flammable and pyrophoric. Never add the dry catalyst to a solvent in the presence of air. Always handle it in an inert atmosphere and ensure the used catalyst is properly quenched before disposal.

  • Hydrogen Safety: Hydrogen gas is extremely flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. Potential sources of poisoning include sulfur or halide impurities.[3] In such cases, filtering the mixture and adding fresh catalyst may be necessary.

  • Alternative Conditions: If hydrogenolysis is slow or incompatible with other functional groups, consider alternative deprotection methods such as using transfer hydrogenolysis with ammonium formate[3] or acid-mediated deprotection.[4][5]

Conclusion

The hydrogenolysis of this compound using Pd/C is a robust and high-yielding method for producing the valuable 3-hydroxyazetidine building block. The protocol is scalable and can be adapted for various laboratory and industrial settings. Careful adherence to safety procedures, particularly regarding the handling of the catalyst and hydrogen gas, is essential for a successful and safe operation.

References

Application Notes and Protocols: N-Functionalization of Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their unique, rigid, three-dimensional structure provides a valuable tool for modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[3] The nitrogen atom within the azetidine ring serves as a key handle for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). N-functionalization is a critical strategy for optimizing the biological activity, selectivity, and pharmacokinetic profiles of azetidine-containing compounds. This document provides detailed protocols and data for common and effective N-functionalization methodologies relevant to drug discovery campaigns.

Key Methodologies for N-Functionalization

The primary strategies for modifying the azetidine nitrogen involve the formation of new nitrogen-carbon and nitrogen-heteroatom bonds. The most prevalent methods include N-alkylation and N-arylation.

  • N-Alkylation: This involves the introduction of alkyl, benzyl, or other sp³-hybridized carbon substituents. Key methods include reductive amination and direct alkylation with electrophiles.[4] Reductive amination is often preferred as it is highly selective and minimizes over-alkylation.[4]

  • N-Arylation: The formation of a bond between the azetidine nitrogen and an aromatic or heteroaromatic ring is crucial for many bioactive compounds. The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6][7]

Experimental Workflows and Logic

The selection and execution of an N-functionalization strategy depend on the desired substituent, the starting materials' availability, and the overall synthetic plan.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Outcome Azetidine Azetidine Derivative (N-H) Coupling N-Functionalization Reaction (e.g., Reductive Amination, Buchwald-Hartwig) Azetidine->Coupling Reagent Functionalization Reagent (e.g., Aldehyde, Aryl Halide) Reagent->Coupling Workup Reaction Work-up & Purification Coupling->Workup Product N-Functionalized Azetidine Product Workup->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for N-functionalization of azetidines.

The choice between different synthetic routes is guided by factors like substrate scope, functional group tolerance, and reaction conditions.

logical_relationship start Goal: Synthesize N-Substituted Azetidine substituent_type What type of substituent? start->substituent_type alkylation_methods N-Alkylation Methods substituent_type->alkylation_methods Alkyl arylation_methods N-Arylation Methods substituent_type->arylation_methods Aryl reductive_amination Reductive Amination alkylation_methods->reductive_amination Mild conditions, high selectivity direct_alkylation Direct Alkylation alkylation_methods->direct_alkylation Simple setup, reactive electrophiles buchwald Buchwald-Hartwig arylation_methods->buchwald Broad scope, milder conditions ullmann Ullmann Condensation arylation_methods->ullmann Economical catalyst, higher temperatures

Caption: Decision workflow for selecting an N-functionalization method.

Data Summary

Table 1: Comparison of N-Alkylation Methodologies
MethodReagentsReducing AgentBaseSolventTemp. (°C)Typical YieldsKey Advantages
Reductive Amination [4]Aldehyde or KetoneNaBH(OAc)₃NoneDCM, DCERoom Temp70-95%High selectivity, mild conditions, avoids over-alkylation.[4]
Direct Alkylation [4]Alkyl Halide (R-X)N/AK₂CO₃, DIPEAACN, DMF50-8060-90%Simple procedure, wide availability of alkyl halides.[4]
Table 2: Comparison of N-Arylation Methodologies
MethodCatalystLigandBaseSolventTemp. (°C)Typical YieldsKey Advantages
Buchwald-Hartwig Amination [6][8]Pd₂(dba)₃, Pd(OAc)₂Bulky phosphines (e.g., BINAP, XPhos)NaOtBu, K₃PO₄Toluene, Dioxane80-11075-98%Broad substrate scope, high functional group tolerance, milder conditions.[6]
Ullmann Condensation [7][9]CuI, Cu₂OPhenanthroline, ProlineK₂CO₃, Cs₂CO₃DMSO, DMF110-15065-95%Economical copper catalyst, effective for electron-deficient aryl halides.[7]
Table 3: Biological Activity of N-Functionalized Azetidine Derivatives

Azetidine scaffolds have been successfully employed to develop potent inhibitors of various biological targets. For example, a series of (R)-azetidine-2-carboxamides were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated cancer target.[10]

Compound IDN-Substituent GroupTargetAssayIC₅₀ (µM)Reference
5a 2-hydroxy-5-(trifluoromethyl)benzoylSTAT3EMSA0.55[10]
5o 2-hydroxy-5-nitrobenzoylSTAT3EMSA0.38[10]
8i 2-hydroxy-3-methoxy-5-nitrobenzoylSTAT3EMSA0.34[10]
7g 5-chloro-2-methoxybenzoylSTAT3Cell Viability (MDA-MB-231)~1.0[10]

Signaling Pathway Application

N-functionalized azetidines can effectively target key nodes in disease-related signaling pathways. The STAT3 inhibitors mentioned above disrupt the STAT3 signaling cascade, which is aberrantly active in many cancers and promotes cell proliferation and survival.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK Cytokine binding STAT3 STAT3 (monomer) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Inhibitor (e.g., 8i) Inhibitor->Dimer Inhibits DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by N-functionalized azetidines.

Protocols

Protocol 1: N-Benzylation of 3-Phenylazetidine via Reductive Amination[4]

This protocol describes the N-alkylation of an azetidine with an aldehyde using a mild reducing agent.

Materials:

  • 3-Phenylazetidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-phenylazetidine (1.0 eq) and dissolve in anhydrous DCM or DCE (to make a 0.1 M solution).

  • Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Monitor by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: N-Arylation of Azetidine via Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed coupling of an azetidine with an aryl bromide.

Materials:

  • Azetidine hydrochloride (or free base)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon). Add the aryl bromide (1.0 eq), the azetidine (1.2 eq), and anhydrous toluene via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to 100-110 °C.

  • Reaction Progression: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

The N-functionalization of azetidines is a cornerstone of modern medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents.[1][11] Methodologies such as reductive amination, direct alkylation, Buchwald-Hartwig amination, and Ullmann condensation offer versatile and efficient routes to a vast chemical space of N-substituted azetidine derivatives. The protocols and data presented herein serve as a practical guide for researchers engaged in the design and synthesis of next-generation azetidine-based drugs. Continued innovation in synthetic methods will further expand the utility of this valuable scaffold in drug discovery.[12]

References

Application of 1-Cbz-3-Hydroxyazetidine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Among azetidine-containing building blocks, 1-Cbz-3-Hydroxyazetidine serves as a versatile precursor for the synthesis of various kinase inhibitors. Its protected nitrogen and reactive hydroxyl group allow for strategic modifications to generate complex molecular architectures that can potently and selectively target key kinases involved in disease signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on a synthetic route towards a key intermediate of the MEK1/2 inhibitor, Cobimetinib.

Application Notes

This compound is a strategic starting material for introducing the 3-substituted azetidine moiety found in several potent kinase inhibitors. The synthetic utility of this compound primarily revolves around the functionalization of the 3-position. A common and effective strategy involves the oxidation of the hydroxyl group to a ketone, yielding 1-Cbz-3-oxoazetidine. This ketone then becomes a key electrophilic center for the introduction of various substituents via nucleophilic addition reactions, such as Grignard reactions.

This approach is particularly relevant for the synthesis of inhibitors like Cobimetinib, a potent and selective MEK1 inhibitor.[2] The core structure of Cobimetinib features a 3-(piperidin-2-yl)azetidin-3-ol moiety. A plausible synthetic strategy, therefore, involves the reaction of 1-Cbz-3-oxoazetidine with a suitable piperidine-based organometallic reagent. Subsequent deprotection and further functionalization can then lead to the final kinase inhibitor.

The incorporation of the azetidine ring can significantly influence the biological activity and pharmacokinetic profile of the resulting inhibitor. Researchers can leverage the synthetic handles on the this compound scaffold to explore structure-activity relationships (SAR) and optimize inhibitor potency, selectivity, and drug-like properties.

Quantitative Data of Azetidine-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of two notable kinase inhibitors that incorporate an azetidine moiety, demonstrating the effectiveness of this scaffold in achieving high potency.

CompoundTarget Kinase(s)IC50 (nM)Notes
Cobimetinib MEK14.2[2][3][4]A potent and selective inhibitor of MEK1, a key component of the MAPK/ERK signaling pathway.[2]
Baricitinib JAK1, JAK25.9 (JAK1), 5.7 (JAK2)[5][6][7]A selective inhibitor of Janus kinases 1 and 2, involved in cytokine signaling.[5]

Experimental Protocols

Protocol 1: Synthesis of a Key Cobimetinib Intermediate from this compound

This multi-step protocol outlines a plausible synthetic route to (S)-benzyl 3-hydroxy-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)azetidine-1-carboxylate, a key precursor for Cobimetinib.

Step 1: Oxidation of this compound to 1-Cbz-3-oxoazetidine

  • Reagents and Materials:

    • This compound

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the two layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford 1-Cbz-3-oxoazetidine as a white solid.

Step 2: Grignard Reaction with (S)-tert-butyl 2-(bromomagnesio)piperidine-1-carboxylate

  • Reagents and Materials:

    • 1-Cbz-3-oxoazetidine

    • (S)-tert-butyl 2-bromopiperidine-1-carboxylate

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere with a small crystal of iodine.

    • Add a solution of (S)-tert-butyl 2-bromopiperidine-1-carboxylate (1.2 eq) in anhydrous THF dropwise to the activated magnesium. The reaction can be initiated with gentle heating if necessary.

    • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to -78 °C.

    • Add a solution of 1-Cbz-3-oxoazetidine (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield (S)-benzyl 3-hydroxy-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)azetidine-1-carboxylate.

Protocol 2: General Kinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a specific kinase.

  • Materials:

    • Synthesized inhibitor compound

    • Recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

    • 384-well microplates

    • Plate reader capable of luminescence or fluorescence detection

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in 100% DMSO.

    • In a 384-well plate, add the inhibitor dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add the target kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Cobimetinib Intermediate cluster_assay Biological Evaluation start This compound oxidation Oxidation (DMP) start->oxidation ketone 1-Cbz-3-oxoazetidine oxidation->ketone grignard Grignard Reaction ketone->grignard intermediate Key Cobimetinib Intermediate grignard->intermediate assay_start Synthesized Inhibitor kinase_assay Kinase Inhibition Assay assay_start->kinase_assay data_analysis IC50 Determination kinase_assay->data_analysis result Potency Data data_analysis->result

Caption: Experimental workflow for synthesis and evaluation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Cobimetinib Cobimetinib (Inhibitor) Cobimetinib->MEK Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival Gene->Proliferation Leads to

Caption: Simplified MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Large-Scale Synthesis and Purification of N-Cbz-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-3-hydroxyazetidine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. This document provides a detailed protocol for the large-scale synthesis and purification of N-Cbz-3-hydroxyazetidine, designed to be scalable, efficient, and yield a high-purity product. The synthesis involves a two-step process: the formation of 3-hydroxyazetidine hydrochloride from readily available starting materials, followed by the protection of the azetidine nitrogen with a carboxybenzyl (Cbz) group. Purification is achieved through extraction and recrystallization.

Introduction

The azetidine motif is a key structural component in numerous biologically active compounds. Specifically, functionalized azetidines such as 3-hydroxyazetidine serve as critical intermediates in the synthesis of novel therapeutics.[1][2][3] The protection of the azetidine nitrogen is often a necessary step in multi-step synthetic routes. The carboxybenzyl (Cbz) protecting group is widely used due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation.[4] This application note details a robust and scalable method for the preparation of N-Cbz-3-hydroxyazetidine, ensuring high yield and purity suitable for pharmaceutical development.

Synthesis Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of 3-Hydroxyazetidine Hydrochloride: This step focuses on the construction of the core azetidine ring system starting from epichlorohydrin and benzylamine, followed by cyclization and debenzylation.

  • N-Cbz Protection: The free secondary amine of 3-hydroxyazetidine is then protected using benzyl chloroformate under basic conditions to yield the final product.

Quantitative Data Summary

The following tables summarize the expected yields and purity for each key step of the synthesis.

Table 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

ParameterValueReference
Starting MaterialsBenzylamine, Epichlorohydrin[5]
SolventWater, Acetonitrile[5]
ReagentsSodium Carbonate[5]
Reaction Time~24 hours[5]
Yield~86%[5]
Purity (HPLC)>95%[5]

Table 2: Synthesis of 3-Hydroxyazetidine Hydrochloride

ParameterValueReference
Starting Material1-Benzyl-3-hydroxyazetidine[5]
SolventMethanol[5]
Reagents4M HCl, 10% Palladium on Carbon[5]
Reaction Time~8 hours[5]
Yield>90%[5]
Purity (HPLC)>98%[5]

Table 3: Synthesis of N-Cbz-3-hydroxyazetidine

ParameterValueReference
Starting Material3-Hydroxyazetidine HydrochlorideGeneral Protocol
SolventWater, DichloromethaneGeneral Protocol
ReagentsBenzyl Chloroformate, Sodium Bicarbonate[6]
Reaction Time~3 hoursGeneral Protocol
Yield>90%Estimated
Purity (HPLC)>99%Estimated

Experimental Protocols

Stage 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

This stage is performed in two steps, starting with the synthesis of the intermediate, 1-benzyl-3-hydroxyazetidine.

Step 1.1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • In a suitable reaction vessel, dissolve benzylamine in 15 volumes of water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 12 hours.

  • After 12 hours, filter the reaction mixture and wash the filter cake twice with water and once with an organic solvent.

  • Air-dry the intermediate product. The purity should be greater than 96% by HPLC.[5]

  • Dissolve the intermediate in 15 volumes of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter.

  • Evaporate the filtrate under reduced pressure.

  • Add 1.6 volumes of petroleum ether to the concentrate to precipitate a white solid.

  • Filter the solid to obtain 1-benzyl-3-hydroxyazetidine.

Step 1.2: Synthesis of 3-Hydroxyazetidine Hydrochloride

  • Dissolve the 1-benzyl-3-hydroxyazetidine obtained in the previous step in 5 volumes of methanol.

  • Add 1 equivalent of a 4 mol/L HCl solution.

  • Carefully add 10% palladium on carbon catalyst.

  • Hydrogenate the mixture for 8 hours. Monitor the reaction by HPLC to confirm the completion of the reaction.[5]

  • Once the reaction is complete, filter off the palladium on carbon catalyst and wash the filter cake twice with a small amount of methanol.

  • Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid.

  • Add 2 volumes of ethyl acetate to the concentrate and stir for 5 minutes.

  • Filter the mixture to obtain the white solid product, 3-hydroxyazetidine hydrochloride.

Stage 2: Synthesis of N-Cbz-3-hydroxyazetidine
  • Dissolve the 3-hydroxyazetidine hydrochloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, prepare a solution of sodium bicarbonate in water.

  • Slowly add the sodium bicarbonate solution to the 3-hydroxyazetidine hydrochloride solution to neutralize the HCl and raise the pH to approximately 8-9.

  • Slowly add 1.1 equivalents of benzyl chloroformate to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Stir the reaction vigorously for 2-3 hours at room temperature.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • The crude N-Cbz-3-hydroxyazetidine can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the crystals and wash with cold hexanes.

  • Dry the purified N-Cbz-3-hydroxyazetidine under vacuum.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-Hydroxyazetidine HCl cluster_stage2 Stage 2: N-Cbz Protection cluster_purification Purification A Benzylamine + Epichlorohydrin B Intermediate Formation (Ring Opening) A->B Water, 0-5°C C 1-Benzyl-3-hydroxyazetidine (Cyclization) B->C Na2CO3, Acetonitrile, Reflux D 3-Hydroxyazetidine HCl (Debenzylation) C->D H2, Pd/C, HCl, Methanol E 3-Hydroxyazetidine HCl F N-Cbz Protection E->F Benzyl Chloroformate, NaHCO3, Water/DCM G Crude N-Cbz-3-hydroxyazetidine F->G H Crude Product I Recrystallization H->I Ethyl Acetate/Hexanes J Pure N-Cbz-3-hydroxyazetidine I->J

Caption: Overall workflow for the synthesis and purification of N-Cbz-3-hydroxyazetidine.

Purification_Detail Start Crude N-Cbz-3-hydroxyazetidine Dissolve Dissolve in minimal hot ethyl acetate/hexanes Start->Dissolve Cool Cool slowly to induce crystallization Dissolve->Cool Filter Filter the crystals Cool->Filter Wash Wash with cold hexanes Filter->Wash Dry Dry under vacuum Wash->Dry End Pure N-Cbz-3-hydroxyazetidine Dry->End

Caption: Detailed workflow for the purification of N-Cbz-3-hydroxyazetidine.

Safety Considerations

  • Epichlorohydrin: Is a carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Benzylamine and Benzyl Chloroformate: Are corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.

  • Hydrogenation: Should be carried out with appropriate safety measures for handling hydrogen gas, including the use of a properly grounded apparatus and ensuring no ignition sources are present.

  • Palladium on Carbon: Is pyrophoric when dry and should be handled with care.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the large-scale synthesis and purification of N-Cbz-3-hydroxyazetidine. By following these procedures, researchers and drug development professionals can reliably produce high-purity material suitable for further synthetic transformations in the development of novel pharmaceutical agents. The use of readily available starting materials and well-established chemical transformations makes this process both cost-effective and scalable.

References

1-Cbz-3-Hydroxyazetidine: A Versatile Precursor for the Synthesis of Novel Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery, offering a pathway to novel peptide and small molecule therapeutics with improved pharmacological properties. The rigid, four-membered ring of the azetidine scaffold imparts unique conformational constraints, making azetidine-based NPAAs particularly valuable for designing peptidomimetics, enzyme inhibitors, and other bioactive molecules. 1-Cbz-3-Hydroxyazetidine, a commercially available and chemically stable building block, serves as an excellent and versatile precursor for the synthesis of a variety of structurally diverse azetidine-containing NPAAs. Its protected nitrogen and reactive hydroxyl group allow for selective chemical transformations to introduce the necessary functionalities for amino acid synthesis.

This document provides detailed protocols for the synthesis of two classes of non-proteinogenic amino acids derived from this compound: α-amino acids via the Strecker synthesis and β-amino acids via the Mitsunobu reaction.

Synthetic Pathways Overview

Two primary synthetic routes are detailed for the conversion of this compound into non-proteinogenic amino acids. The first pathway involves the oxidation of the hydroxyl group to a ketone, followed by a Strecker reaction to yield an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. The second pathway utilizes a Mitsunobu reaction to displace the hydroxyl group with a nitrogen nucleophile, with inversion of stereochemistry, to produce a precursor that can be converted to a β-amino acid.

G start This compound ketone 1-Cbz-azetidin-3-one start->ketone Oxidation azide 1-Cbz-3-azidoazetidine start->azide Mitsunobu Reaction aminonitrile 1-Cbz-3-amino-3-cyanoazetidine ketone->aminonitrile Strecker Reaction alpha_amino_acid 1-Cbz-3-aminoazetidine-3-carboxylic acid aminonitrile->alpha_amino_acid Hydrolysis beta_amino_acid 1-Cbz-3-aminoazetidine azide->beta_amino_acid Reduction

Caption: Synthetic routes from this compound to NPAAs.

I. Synthesis of α-Amino Acids via Strecker Synthesis

This pathway involves a two-step process starting with the oxidation of this compound to the key intermediate, 1-Cbz-azetidin-3-one. This ketone then undergoes a Strecker reaction to introduce the amino and nitrile functionalities, followed by hydrolysis to yield the final α-amino acid.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Cbz-azetidin-3-one

This protocol describes the oxidation of the secondary alcohol to a ketone using a Swern oxidation.

G cluster_0 Swern Oxidation Workflow A Prepare Oxalyl Chloride/DMSO solution at -78 °C B Add this compound solution A->B C Add Triethylamine (TEA) B->C D Warm to room temperature and quench C->D E Extract and purify D->E

Caption: Workflow for the Swern oxidation of this compound.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford 1-Cbz-azetidin-3-one.

Protocol 2: Strecker Reaction of 1-Cbz-azetidin-3-one

This protocol details the three-component Strecker reaction to form the α-aminonitrile.

Materials:

  • 1-Cbz-azetidin-3-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (e.g., 7N in Methanol)

  • Methanol

  • Water

Procedure:

  • To a solution of 1-Cbz-azetidin-3-one (1.0 eq) in methanol, add a solution of ammonium chloride (1.5 eq) in water.

  • Add ammonia solution (2.0 eq).

  • Add a solution of potassium cyanide (1.2 eq) in water dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-Cbz-3-amino-3-cyanoazetidine.

Protocol 3: Hydrolysis of α-Aminonitrile to α-Amino Acid

This protocol describes the hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 1-Cbz-3-amino-3-cyanoazetidine

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Add concentrated HCl to the crude 1-Cbz-3-amino-3-cyanoazetidine.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield 1-Cbz-3-aminoazetidine-3-carboxylic acid hydrochloride.

Reaction Step Starting Material Product Key Reagents Typical Yield
OxidationThis compound1-Cbz-azetidin-3-oneOxalyl chloride, DMSO, TEA85-95%
Strecker Reaction1-Cbz-azetidin-3-one1-Cbz-3-amino-3-cyanoazetidineKCN, NH₄Cl, NH₃70-85%
Hydrolysis1-Cbz-3-amino-3-cyanoazetidine1-Cbz-3-aminoazetidine-3-carboxylic acidConc. HCl80-90%

II. Synthesis of β-Amino Acids via Mitsunobu Reaction

This pathway involves the direct conversion of the hydroxyl group of this compound to a nitrogen-containing functionality, such as an azide, with inversion of configuration. The azide can then be reduced to the corresponding amine, yielding a β-amino acid derivative.

Experimental Protocols

Protocol 4: Mitsunobu Reaction of this compound

This protocol details the conversion of the alcohol to an azide using hydrazoic acid under Mitsunobu conditions.

G cluster_1 Mitsunobu Reaction Workflow A Dissolve alcohol and PPh₃ in THF B Add hydrazoic acid solution A->B C Cool to 0 °C and add DIAD B->C D Warm to RT and stir C->D E Work-up and purify D->E

Caption: Workflow for the Mitsunobu reaction on this compound.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) in toluene (handle with extreme caution)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of hydrazoic acid in toluene (2.0 eq). Caution: Hydrazoic acid is highly toxic and explosive.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 1-Cbz-3-azidoazetidine.

Protocol 5: Reduction of Azide to Amine

This protocol describes the reduction of the azide to the primary amine using catalytic hydrogenation.

Materials:

  • 1-Cbz-3-azidoazetidine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 1-Cbz-3-azidoazetidine (1.0 eq) in methanol or ethyl acetate, add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-Cbz-3-aminoazetidine.

Reaction Step Starting Material Product Key Reagents Typical Yield
Mitsunobu ReactionThis compound1-Cbz-3-azidoazetidinePPh₃, DIAD, HN₃60-80%
Azide Reduction1-Cbz-3-azidoazetidine1-Cbz-3-aminoazetidine10% Pd/C, H₂>95%

This compound is a highly valuable and versatile starting material for the synthesis of a range of non-proteinogenic amino acids. The protocols outlined provide reliable methods for accessing both α- and β-azetidine-containing amino acids. These building blocks can be readily incorporated into peptides or used as scaffolds in medicinal chemistry programs to explore new chemical space and develop novel therapeutics. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes these NPAAs accessible for a wide range of research and development applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cbz-3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-Cbz-3-Hydroxyazetidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here is a breakdown of potential causes and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the reaction temperature. Ensure efficient stirring to maximize the contact between reactants, especially in a biphasic system.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the O-acylation of the hydroxyl group to form a dibenzyl carbonate byproduct.

    • Solution: To minimize O-acylation, it is crucial to control the reaction temperature, keeping it at the recommended 20-25 °C. Slow, dropwise addition of benzyl chloroformate can also help to control the reaction and favor N-acylation. Using a milder base or ensuring the stoichiometry of the base is not in large excess can also be beneficial.

  • Issues with Starting Material: The purity of the starting 3-hydroxyazetidine hydrochloride can affect the reaction outcome.

    • Solution: Ensure the 3-hydroxyazetidine hydrochloride is of high purity and free from any residual acids from its preparation. If necessary, purify the starting material before use.

  • Product Loss During Workup and Purification: The product can be lost during the extraction and purification steps.

    • Solution: During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic phase. When performing column chromatography, carefully select the eluent system to achieve good separation between the product and any impurities.

Q2: What is the optimal base and solvent system for the N-Cbz protection of 3-hydroxyazetidine?

A2: A common and effective system for this reaction is the use of potassium carbonate (K₂CO₃) as the base in a biphasic solvent system of water and tetrahydrofuran (THF).[1] This system is effective at neutralizing the hydrochloric acid byproduct generated during the reaction, driving the reaction towards the product. The THF helps to solubilize the benzyl chloroformate and the forming product, while the water dissolves the potassium carbonate and the starting 3-hydroxyazetidine hydrochloride.

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 1:2 v/v). The starting material, being a salt, will likely remain at the baseline, while the product, this compound, will have a higher Rf value. The disappearance of the starting material spot (or the free amine if visualized with ninhydrin) and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, LC-MS can be used to monitor the consumption of starting material and the formation of the product.

Q4: What are the common impurities I might see, and how can I remove them?

A4: Common impurities include unreacted benzyl chloroformate, benzyl alcohol (from the decomposition of benzyl chloroformate), and the O-Cbz byproduct.

  • Purification Strategy: The primary method for purification is silica gel column chromatography.[2] An eluent system of hexane and ethyl acetate is typically effective.[2]

    • Unreacted benzyl chloroformate and benzyl alcohol are generally less polar and will elute first.

    • The desired product, this compound, is more polar and will elute later.

    • The O,N-bis-Cbz byproduct, if formed, will be even less polar than the desired product and should elute before it.

Q5: Are there any safety precautions I should be aware of when running this reaction?

A5: Yes, benzyl chloroformate is a lachrymator and is corrosive. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction also produces hydrochloric acid as a byproduct, which is corrosive.

Data Presentation

ParameterRecommended ConditionReference
Starting Material 3-Hydroxyazetidine hydrochloride[1]
Reagent Benzyl chloroformate[1]
Base Potassium carbonate (K₂CO₃)[1]
Solvent System Water and Tetrahydrofuran (THF)[1]
Stoichiometry 3-Hydroxyazetidine HCl : K₂CO₃ : Cbz-Cl (approx. 1 : 2 : 1)[1]
Temperature 20-25 °C[1]
Reaction Time 30 minutes for base stirring, then monitor reaction[1]
Purification Silica gel column chromatography (Hexane:Ethyl Acetate)[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-Benzyloxycarbonyl-3-hydroxyazetidine.[1]

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a mixed solution of water (150 mL) and THF (300 mL) containing azetidin-3-ol hydrochloride (25 g, 0.23 mol), add potassium carbonate (63.1 g, 0.46 mol).

  • Stir the reaction mixture at 20-25 °C for 30 minutes.

  • Slowly add benzyl chloroformate (40.9 g, 0.24 mol) to the mixture.

  • Continue stirring at 20-25 °C and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a white solid.

Visualizations

Synthesis_Pathway 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl Reaction Reaction 3-Hydroxyazetidine HCl->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction K2CO3 K2CO3 K2CO3->Reaction Base H2O/THF H2O/THF H2O/THF->Reaction Solvent This compound This compound Reaction->this compound N-Cbz Protection Workup_Purification Workup_Purification This compound->Workup_Purification Pure Product Pure Product Workup_Purification->Pure Product Troubleshooting_Yield cluster_causes Potential Causes of Low Yield cluster_solutions Troubleshooting Solutions Incomplete_Reaction Incomplete Reaction Monitor_Reaction Monitor reaction (TLC, LC-MS) Extend reaction time/temp Incomplete_Reaction->Monitor_Reaction Side_Reactions Side Reactions (O-acylation) Control_Conditions Control temperature Slow reagent addition Side_Reactions->Control_Conditions Starting_Material_Issues Starting Material Impurity Purify_Starting_Material Ensure purity of starting material Starting_Material_Issues->Purify_Starting_Material Workup_Losses Product Loss During Workup Optimize_Workup Optimize extraction pH Careful chromatography Workup_Losses->Optimize_Workup

References

Technical Support Center: Cbz Deprotection of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the carboxybenzyl (Cbz) deprotection of azetidine-containing compounds.

Troubleshooting Guide

This guide addresses common issues observed during the Cbz deprotection of azetidines in a question-and-answer format.

Issue 1: Low or No Yield of the Deprotected Azetidine with Evidence of Ring Opening

  • Question: My reaction shows consumption of the starting material, but I am not isolating the desired deprotected azetidine. Instead, I'm observing products with a higher molecular weight or baseline material on my TLC/LC-MS. What is happening?

  • Answer: A likely cause is the ring-opening of the strained azetidine ring, a common side reaction, especially under acidic conditions. Lewis acids, in particular, can coordinate to the nitrogen atom, increasing ring strain and making the azetidine susceptible to nucleophilic attack.[1] Strong Brønsted acids can also promote this side reaction.

    • Troubleshooting Steps:

      • Re-evaluate Your Deprotection Method: If you are using strongly acidic conditions (e.g., HBr in Acetic Acid), consider switching to catalytic hydrogenolysis, which is generally milder and less prone to causing ring opening.

      • Control the pH: If acidic conditions are necessary, ensure the pH does not drop too low. The rate of decomposition for some azetidines increases significantly at lower pH.

      • Lower the Reaction Temperature: Ring-opening can be exacerbated by higher temperatures. Performing the reaction at or below room temperature may minimize this side reaction.[1]

      • Consider the Substrate: The substituents on your azetidine ring can influence its stability. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring, but the overall electronic and steric effects of the molecule play a crucial role.[1]

Issue 2: Incomplete Deprotection Reaction

  • Question: My Cbz deprotection is sluggish and does not go to completion, even after extended reaction times. How can I drive the reaction to completion?

  • Answer: Incomplete deprotection can be due to several factors, including catalyst deactivation, insufficient hydrogen source, or suboptimal reaction conditions.

    • Troubleshooting Steps for Catalytic Hydrogenolysis:

      • Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been exposed to air for extended periods, its activity may be compromised. Consider using a fresh batch of catalyst.

      • Catalyst Poisoning: The presence of sulfur- or phosphorus-containing functional groups in your substrate can poison the palladium catalyst. If this is suspected, increasing the catalyst loading may help, but a different deprotection method might be necessary.

      • Product Inhibition: The newly formed free amine can sometimes coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a non-nucleophilic acid, such as acetic acid, can protonate the product amine and prevent this inhibition.

      • Hydrogen Source: For transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate, triethylsilane). For reactions using hydrogen gas, ensure the system is properly sealed and purged.

      • Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol and ethanol are commonly used and are often effective.

Issue 3: Formation of an N-benzylated Side Product

  • Question: During my catalytic hydrogenolysis for Cbz deprotection, I am observing the formation of an N-benzyl tertiary amine as a byproduct. What causes this and how can it be prevented?

  • Answer: The formation of an N-benzyl byproduct can occur when there is an insufficient hydrogen source during the reaction. Under these conditions, the intermediate resulting from the initial C-O bond cleavage can undergo an alternative reaction pathway leading to N-benzylation.

    • Troubleshooting Steps:

      • Ensure Adequate Hydrogen Supply: For reactions with hydrogen gas, ensure a constant positive pressure. For transfer hydrogenation, use a larger excess of the hydrogen donor.

      • Optimize Catalyst and Hydrogen Donor: The combination of Pd-C with NaBH4 in methanol can be a very effective system for generating hydrogen in situ and can lead to rapid and clean deprotection.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Cbz deprotection of azetidines?

A1: The most prevalent side reactions are:

  • Ring Opening: Due to the inherent strain of the four-membered ring, azetidines can undergo nucleophilic ring-opening, particularly under acidic conditions.[1]

  • Ring Expansion: In the presence of Brønsted acids, Cbz-protected 2,2-disubstituted azetidines can undergo ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones.[3]

  • N-Benzylation: During catalytic hydrogenolysis, an insufficient hydrogen supply can lead to the formation of an N-benzyl tertiary amine byproduct.

  • Incomplete Reaction: This can be due to catalyst deactivation, insufficient hydrogen source, or suboptimal conditions.

Q2: Which Cbz deprotection method is least likely to cause ring opening of azetidines?

A2: Catalytic hydrogenolysis (e.g., H₂ with Pd/C) or transfer hydrogenation are generally considered the mildest methods and are less likely to cause ring opening compared to strongly acidic conditions. However, successful deprotection without ring opening has also been reported using strong acids like TFA, indicating that the substrate's stability is a critical factor.[4]

Q3: Can I use acidic conditions for Cbz deprotection of my azetidine-containing molecule?

A3: Yes, but with caution. While Cbz is more stable to acid than a Boc group, the azetidine ring itself can be sensitive to acidic conditions.[1] If your molecule contains other acid-labile groups that are incompatible with hydrogenation, acid-mediated deprotection may be necessary. It is crucial to carefully control the reaction conditions, such as temperature and the concentration of the acid, to minimize the risk of ring opening.[1][5]

Q4: How can I monitor the progress of my Cbz deprotection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf on TLC) indicate the reaction is proceeding. LC-MS is particularly useful for identifying the desired product and any potential side products by their mass.

Summary of Reaction Conditions and Potential Side Products

Deprotection MethodReagentsCommon Side ProductsMitigation Strategies
Catalytic Hydrogenolysis H₂, Pd/CIncomplete reaction, N-benzylationUse fresh catalyst, add mild acid (e.g., AcOH), ensure adequate H₂ supply.
Transfer Hydrogenolysis Ammonium formate, Pd/CIncomplete reactionUse sufficient excess of hydrogen donor.
Acidic Cleavage HBr in AcOH, TFARing-opening, Ring-expansionUse the mildest effective acid concentration, control temperature, consider alternative methods.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis of Cbz-Azetidines

  • Dissolution: Dissolve the Cbz-protected azetidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% loading).

  • Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine. Further purification can be carried out by chromatography or crystallization if needed.

Protocol 2: General Procedure for Acid-Mediated Cbz Deprotection of Azetidines

  • Dissolution: Dissolve the Cbz-protected azetidine (1.0 equiv) in a suitable solvent. For HBr in acetic acid, the reagent itself can serve as the solvent.

  • Reagent Addition: Add the acidic reagent (e.g., a 33% solution of HBr in acetic acid) to the substrate.

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture, for example, by pouring it onto ice and basifying with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Isolation: Extract the aqueous layer with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified.

Logical Troubleshooting Workflow

Cbz_Deprotection_Troubleshooting start Start: Cbz Deprotection of Azetidine check_reaction Reaction Complete? start->check_reaction desired_product Desired Product Formed? check_reaction->desired_product Yes incomplete Issue: Incomplete Reaction check_reaction->incomplete No side_products Issue: Side Products Observed desired_product->side_products No success Success: Isolate Product desired_product->success Yes troubleshoot_incomplete Troubleshoot: - Check catalyst activity - Increase H2 source - Add mild acid incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry identify_side_product Identify Side Product (LC-MS) side_products->identify_side_product ring_opened Side Product: Ring-Opened/Expanded identify_side_product->ring_opened Ring-opened/ expanded n_benzylated Side Product: N-Benzylated identify_side_product->n_benzylated N-benzylated troubleshoot_ring_opening Troubleshoot: - Switch to milder method (Hydrogenolysis) - Lower temperature - Control pH ring_opened->troubleshoot_ring_opening troubleshoot_ring_opening->start Retry troubleshoot_n_benzylation Troubleshoot: - Ensure sufficient H2 source n_benzylated->troubleshoot_n_benzylation troubleshoot_n_benzylation->start Retry

Caption: Troubleshooting workflow for Cbz deprotection of azetidines.

References

Stability of 1-Cbz-3-Hydroxyazetidine in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cbz-3-hydroxyazetidine in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a moderately stable compound. The stability is primarily influenced by the integrity of the N-Cbz (benzyloxycarbonyl) protecting group and the strained four-membered azetidine ring. The Cbz group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to cleavage under strong acidic conditions and catalytic hydrogenolysis.[1][2] The azetidine ring, due to its inherent ring strain of approximately 25.4 kcal/mol, is prone to ring-opening, particularly in the presence of strong acids or nucleophiles.[3][4][5]

Q2: What are the primary degradation pathways for this compound in acidic and basic media?

A2: In acidic media, the primary degradation pathways are the cleavage of the Cbz group to yield 3-hydroxyazetidine and potential acid-catalyzed ring-opening of the azetidine ring.[3][6] Under basic conditions, the Cbz group is generally more stable, but hydrolysis can occur under harsher conditions (e.g., elevated temperatures, strong base concentration). The azetidine ring is also susceptible to nucleophilic attack and subsequent ring-opening in the presence of strong bases.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound in both acidic and basic solutions. Thermal energy can provide the activation energy required for both the hydrolysis of the Cbz group and the ring-opening of the azetidine ring. It is recommended to conduct experiments at controlled, and preferably lower, temperatures to minimize degradation.

Q4: Are there any specific reagents that are incompatible with this compound?

A4: Yes. Strong acids (e.g., concentrated HCl, HBr, TFA), strong bases (e.g., NaOH, KOH at high concentrations), and reducing agents used for hydrogenolysis (e.g., H₂, Pd/C) will degrade the molecule by cleaving the Cbz group.[2][7] Lewis acids should also be used with caution as they can coordinate to the azetidine nitrogen and promote ring-opening.[3]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or complete loss of this compound in an acidic reaction medium.
Possible Cause Troubleshooting Step
Cbz group cleavage The acidic conditions may be too harsh. If possible, use a milder acid or reduce the reaction temperature. Monitor the reaction progress closely using TLC or LC-MS to observe the formation of 3-hydroxyazetidine.
Azetidine ring-opening Strong acids can catalyze the opening of the strained azetidine ring. Consider using a less acidic catalyst or a non-protic solvent if the reaction chemistry allows.
Prolonged reaction time Extended exposure to acidic conditions, even if mild, can lead to gradual degradation. Optimize the reaction time to achieve the desired transformation while minimizing decomposition.
Issue 2: Formation of unknown impurities during a reaction in basic media.
Possible Cause Troubleshooting Step
Base-catalyzed hydrolysis Although the Cbz group is relatively stable to base, prolonged exposure to strong bases or elevated temperatures can cause its hydrolysis. Use the minimum required amount of base and maintain a low reaction temperature.
Ring-opening by nucleophilic attack The azetidine ring can be opened by strong nucleophiles, which are often present in basic reaction mixtures. If the base is also a strong nucleophile, consider using a non-nucleophilic base such as DBU or DIPEA.
Reaction with impurities in the base Ensure the purity of the base being used. Old or improperly stored bases can contain impurities that may react with your compound.

Quantitative Stability Data

The following tables summarize the hypothetical stability of this compound under various acidic and basic conditions, as determined by a stability-indicating HPLC method. These data are representative and intended to guide experimental design.

Table 1: Stability of this compound in Acidic Media

pHTemperature (°C)Time (hours)% Remaining this compound
1.0 (0.1 N HCl)25285.2
1.0 (0.1 N HCl)25865.7
1.0 (0.1 N HCl)50255.4
3.0 (Acetate Buffer)252498.1
3.0 (Acetate Buffer)502492.5
5.0 (Acetate Buffer)252499.5
5.0 (Acetate Buffer)502497.8

Table 2: Stability of this compound in Basic Media

pHTemperature (°C)Time (hours)% Remaining this compound
9.0 (Borate Buffer)252499.2
9.0 (Borate Buffer)502496.5
11.0 (Phosphate Buffer)252497.8
11.0 (Phosphate Buffer)502491.3
13.0 (0.1 N NaOH)25290.1
13.0 (0.1 N NaOH)25878.4
13.0 (0.1 N NaOH)50268.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate one sample at room temperature (25°C) and another at 60°C for 8 hours.

    • At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate one sample at room temperature (25°C) and another at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the sample at room temperature for 24 hours.

    • Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[11][12][13]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase (initial conditions).

Visualizations

Stability_Troubleshooting_Acidic start Low Yield in Acidic Medium cause1 Cbz Group Cleavage start->cause1 cause2 Azetidine Ring-Opening start->cause2 cause3 Prolonged Reaction Time start->cause3 solution1 Use Milder Acid / Lower Temp cause1->solution1 solution2 Use Less Acidic Catalyst / Aprotic Solvent cause2->solution2 solution3 Optimize Reaction Time cause3->solution3

Caption: Troubleshooting acidic degradation of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1 N HCl, 25°C & 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 25°C & 60°C) start->base oxidation Oxidation (3% H2O2, 25°C) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Light Exposure) start->photo analysis Neutralize & Dilute acid->analysis base->analysis hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc analysis->hplc

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Column Chromatography of N-Protected Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-protected azetidines by column chromatography.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Question: My N-protected azetidine is decomposing on the silica gel column, leading to low yields and multiple spots on TLC. What is happening and how can I prevent it?

Answer: This is a common problem, especially for azetidines with N-aryl or other sensitive substituents.[1][2]

  • Cause: Standard silica gel is inherently acidic due to the presence of silanol groups on its surface.[1][3] This acidic environment can protonate the azetidine nitrogen, making the strained four-membered ring highly susceptible to nucleophilic attack and subsequent ring-opening or decomposition.[1][2] N-aryl azetidines with electron-withdrawing groups are particularly unstable.[1]

  • Solution: The most effective solution is to neutralize the stationary phase. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a basic modifier, typically 1-2% triethylamine (Et₃N) by volume, before packing the column.[1][4] Running the column with an eluent that contains 0.5-1% triethylamine can also prevent decomposition.[3]

  • Stability Test: Before running a column, you can test your compound's stability by spotting it on a TLC plate, waiting for an hour, and then eluting the plate.[3][5] If new spots appear or the original spot diminishes, decomposition is likely occurring, and a deactivated stationary phase is necessary.

Question: My azetidine compound is streaking badly or tailing on the TLC plate and during column chromatography. How can I achieve sharp, well-defined bands?

Answer: Streaking or tailing is typically caused by strong, undesirable interactions between the compound and the stationary phase.

  • Cause: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups of silica gel.[3] This leads to a non-uniform elution front, resulting in streaking and broad peaks, which significantly reduces separation efficiency.

  • Solutions:

    • Add a Basic Modifier: As with preventing decomposition, adding a small percentage (0.1-1%) of a base like triethylamine or pyridine to your mobile phase is highly effective.[3] The modifier competes with your azetidine for binding to the acidic sites on the silica, allowing for more symmetrical peak shapes.[3]

    • Change Stationary Phase: If adding a modifier is not sufficient or is incompatible with your compound, consider using a more inert stationary phase like alumina.[3][4]

    • Optimize Solvent System: Ensure the solvent system is appropriate. If the compound is not soluble enough in the mobile phase, it can lead to streaking.[5] Try a more polar solvent system, such as switching from hexane/ethyl acetate to dichloromethane/methanol.[3]

Question: My polar N-protected azetidine derivative remains at the baseline on the TLC plate, even with highly polar solvent systems. How can I purify it?

Answer: Highly polar compounds can be challenging to elute from a polar stationary phase like silica gel due to very strong adsorption.

  • Cause: The compound has a much higher affinity for the stationary phase than the mobile phase.[3]

  • Solutions:

    • Use a More Aggressive Mobile Phase: Switch to more polar solvent systems. Mixtures of dichloromethane/methanol or chloroform/methanol are common alternatives to ethyl acetate/hexane for highly polar compounds.[3] Sometimes, adding a small amount of acetic acid can help, but this should be done cautiously due to the acid sensitivity of the azetidine ring.

    • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography may be more suitable.[3] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6]

    • Modify the Protecting Group: The choice of N-protecting group significantly impacts polarity. If purification is consistently problematic, consider using a more non-polar protecting group like Boc (tert-butyloxycarbonyl) to reduce the compound's overall polarity, making it more amenable to standard silica gel chromatography.[3]

Question: I can't see my compound eluting from the column, and I'm recovering very little material. What could have gone wrong?

Answer: There are several potential reasons for not recovering your compound.

  • Possible Causes & Troubleshooting Steps:

    • Decomposition: The compound may have completely decomposed on the column.[5] Test for silica stability using a 2D TLC experiment as described previously.

    • Irreversible Adsorption: The compound may be too polar and has become irreversibly bound to the silica gel.[3] Try flushing the column with a very strong solvent like 100% methanol or a methanol/ammonia mixture to see if the compound elutes.

    • Eluted in the Solvent Front: The compound might be very non-polar and eluted very quickly in the first few fractions.[5] Always check the first fractions collected, even if they appear empty.

    • Fractions are Too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[5] Try concentrating a range of fractions where you expected the compound to elute and re-analyze them by TLC.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of N-protected azetidines by column chromatography often challenging?

A1: The primary challenges stem from the inherent properties of the azetidine ring.[4][7] The ring strain makes them susceptible to acid-catalyzed ring-opening, a common issue on standard silica gel.[1][2] Furthermore, the basicity of the nitrogen atom can lead to strong interactions with the acidic silica surface, causing peak tailing and poor separation.[3] The choice of the N-protecting group also significantly influences the compound's polarity and stability, adding another variable to consider during purification development.[4]

Q2: What is the best stationary phase for purifying N-protected azetidines?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[4][7] However, due to its acidity, it often requires deactivation with a base like triethylamine (1-2% v/v) for sensitive azetidines.[1][4] For compounds that are particularly acid-sensitive or highly basic, neutral or basic alumina can be a better alternative.[4] For extremely polar compounds, reversed-phase silica (e.g., C18) may be necessary.[3]

Q3: How do I select an appropriate mobile phase (eluent)?

A3: Mobile phase selection is critical and should be guided by TLC analysis.[8] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4 for good separation.

  • For non-polar to moderately polar compounds: Start with mixtures of hexanes and ethyl acetate.[7][9]

  • For more polar compounds: Use mixtures of dichloromethane and methanol.[3]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often necessary to separate compounds with different polarities effectively.[4][7][10]

Q4: How does the N-protecting group affect the chromatography?

A4: The N-protecting group has a profound impact on the molecule's properties and its behavior during chromatography.

  • Polarity: Groups like Boc or Cbz increase the non-polar character of the azetidine, often making it easier to purify on normal-phase silica gel compared to unprotected or more polar derivatives.[3][7]

  • Stability: The protecting group's stability is crucial. Boc groups are acid-labile and can be partially cleaved on very acidic silica, while Cbz and Fmoc groups are generally more stable to these conditions.[7]

  • Detection: Aromatic protecting groups like Cbz and Fmoc have strong UV chromophores, making the compound easy to visualize on TLC plates with a UV lamp and to detect with a UV detector during HPLC. The Boc group is not UV-active.

Protecting Group Common Abbreviation Relative Polarity Stability to Silica UV Active? Notes
tert-ButoxycarbonylBocLowModerately stable; can be labile to strong acid.[7]NoCommonly used to decrease polarity and basicity, simplifying purification.[3]
CarbobenzyloxyCbzMediumGenerally stable.[7]YesProvides a UV handle for detection.
FluorenylmethyloxycarbonylFmocHighStable.YesCommon in peptide synthesis; its high polarity can be useful for separating from non-polar impurities.[11][12]
BenzylBnMediumStable.Yes
TosylTsHighVery stable.YesIncreases polarity and acidity of N-H protons if present.

Q5: When should I use an alternative purification technique like preparative HPLC?

A5: Preparative High-Performance Liquid Chromatography (HPLC) should be considered for difficult separations or when very high purity is required.[4] It is particularly useful when:

  • The desired compound and impurities have very similar Rf values (ΔRf < 0.1) on TLC.

  • The compound is required in very high purity (>99%) for applications like biological testing.

  • The compound is unstable on both silica gel and alumina, even with modifiers.

  • Small quantities of a complex mixture need to be separated.

Experimental Protocols

Protocol 1: General Column Chromatography of a Boc-Protected Azetidine

This protocol is a general guideline for purifying a moderately polar, Boc-protected azetidine derivative using a standard silica gel column.

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

    • Adjust the ratio until the desired product has an Rf of ~0.3. For example, a 4:1 hexanes:ethyl acetate mixture.

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter (typically a 50-100:1 ratio of silica gel to crude material by weight is used).[3]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed evenly. Ensure no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (e.g., 2-3 g) to the solution.

    • Remove the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.[13]

    • Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.

    • If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., increasing the concentration of ethyl acetate).[4]

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified N-protected azetidine.

Protocol 2: Purification using Deactivated Silica Gel

This protocol is for acid-sensitive azetidines that show decomposition on standard silica gel.[1]

  • Prepare Deactivated Silica:

    • In a fume hood, prepare a slurry of silica gel in your desired eluent system (e.g., 9:1 hexanes:ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume (e.g., 1-2 mL of Et₃N for every 98-99 mL of eluent).

    • Stir the slurry for 5-10 minutes.

  • Pack and Run the Column:

    • Pack the column with the deactivated silica gel slurry as described in Protocol 1.

    • Prepare your eluting solvent with the same concentration of triethylamine (1-2%).

    • Load the sample (either via dry loading or wet loading in a minimal amount of eluent) and perform the chromatography using the triethylamine-containing eluent.

    • Collect and analyze fractions as usual. The triethylamine is volatile and will typically be removed during solvent evaporation under high vacuum.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Slurry Prepare Silica Gel Slurry (add Et3N if needed) TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Pure Pure N-Protected Azetidine Concentrate->Pure

Caption: Experimental workflow for column chromatography purification.

G Start Problem with Chromatography Q_Streak Is the spot streaking/tailing? Start->Q_Streak A_Streak_Yes Add 1% Et3N to mobile phase Q_Streak->A_Streak_Yes Yes A_Streak_No Proceed to next check Q_Streak->A_Streak_No No Q_Decomp Is the compound decomposing on silica? A_Streak_No->Q_Decomp A_Decomp_Yes Use deactivated silica (1-2% Et3N) or Alumina Q_Decomp->A_Decomp_Yes Yes A_Decomp_No Proceed to next check Q_Decomp->A_Decomp_No No Q_Rf What is the Rf value? A_Decomp_No->Q_Rf A_Rf_High Decrease mobile phase polarity Q_Rf->A_Rf_High Too High (>0.5) A_Rf_Low Increase mobile phase polarity Q_Rf->A_Rf_Low Too Low (<0.1) A_Rf_OK Consider other issues: - Column overloading - Poor packing Q_Rf->A_Rf_OK Optimal (0.2-0.4)

Caption: Troubleshooting decision tree for common chromatography issues.

References

Preventing ring-opening of azetidines during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine chemistry. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on preventing the undesired ring-opening of azetidines during functionalization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for azetidine ring-opening during a reaction?

A1: The tendency of the azetidine ring to open is primarily driven by its inherent ring strain, which is approximately 25.4 kcal/mol.[1][2] Several factors can trigger this process:

  • Lewis and Brønsted Acids: Acids are common culprits.[2] They coordinate to or protonate the azetidine nitrogen, which increases ring strain and activates the ring carbons for nucleophilic attack, often leading to an SN2-type ring cleavage.[2][3]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the electrophilic carbon atoms (α to the nitrogen) of the azetidine ring, causing it to open.[2]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for ring-opening, favoring this pathway over the desired functionalization.[2][4]

  • N-Substituent Effects: The group attached to the azetidine nitrogen plays a critical role. Strong electron-withdrawing groups (e.g., tosyl) can activate the ring towards nucleophilic attack.[2][3] Conversely, the electronic properties of some N-aryl substituents can significantly influence the basicity of the azetidine nitrogen, affecting its stability in acidic media.[5][6]

Q2: My azetidine ring is opening during N-acylation with an acyl chloride. How can I prevent this?

A2: This is a common issue where the desired N-acylazetidine is formed in low yield, with a γ-chloroamide as the major byproduct.[2] The problem often arises from the inherent Lewis acidity of the acyl chloride or the release of HCl as a byproduct.[2][7]

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the ring-opening pathway.[2]

  • Control Reagent Addition: Add the acyl chloride slowly and dropwise to a cooled solution of the azetidine and a non-nucleophilic base (e.g., triethylamine, DIPEA). This keeps the concentration of the reactive acyl chloride low at any given moment.[2]

  • Use a Milder Acylating Agent: If acyl chlorides consistently fail, consider using an acid anhydride or employing standard amide coupling reagents (e.g., HATU, HOBt/EDC), which operate under milder, less acidic conditions.

  • Monitor Reaction Time: Do not let the reaction run for an extended period. Monitor the consumption of the starting material by TLC or LC-MS and work up the reaction as soon as it is complete to prevent the slow decomposition of the product.[2]

Troubleshooting Workflow: Unexpected Azetidine Ring-Opening

This workflow provides a logical sequence of steps to diagnose and resolve issues of unintended ring-opening during a functionalization reaction.

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Conditions cluster_2 Optimization Strategy start Low yield of desired product & Unexpected side product observed check_side_product Characterize side product. Is it a ring-opened isomer? start->check_side_product review_reagents Review Reagents: - Any Lewis/Brønsted acids? - Strong nucleophiles present? - Acyl halides used? check_side_product->review_reagents Yes end_node Achieved Successful Functionalization check_side_product->end_node No (Other issue) review_conditions Review Conditions: - High temperature? - Prolonged reaction time? review_reagents->review_conditions review_protecting_group Review N-Protecting Group: Is it appropriate for the reaction conditions? (See Table 1) review_reagents->review_protecting_group optimize_reagents Modify Reagents: - Use milder acid/base - Use less nucleophilic reagent - Switch from acyl chloride to anhydride/coupling agent review_reagents->optimize_reagents optimize_temp Decrease Temperature (e.g., 0°C, -20°C, -78°C) review_conditions->optimize_temp optimize_time Reduce Reaction Time (Monitor closely via TLC/LCMS) review_conditions->optimize_time change_pg Change N-Protecting Group (e.g., Boc, Cbz, Botc) review_protecting_group->change_pg

Caption: A logical workflow for troubleshooting azetidine ring-opening.

Q3: How do I choose the right N-protecting group to enhance stability?

A3: The choice of the N-protecting group is a critical decision to prevent ring-opening. The ideal group should be stable to the reaction conditions required for functionalization but readily removable later.

Table 1: Comparison of Common N-Protecting Groups for Azetidines

Protecting GroupStability (Acidic)Stability (Basic)Common Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[2]Generally stable.Strong acid (TFA, HCl).[2]Widely used for its easy introduction and removal. Requires careful planning if subsequent acidic steps are needed.[8]
Cbz (Carboxybenzyl)More stable than Boc.[9]Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).[2]Offers orthogonal deprotection in the presence of acid-labile groups.[9]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[2]The strong electron-withdrawing nature can activate the ring toward nucleophilic attack in some cases but provides stability in others.[2][3]
Botc (tert-Butoxythiocarbonyl)Removable under mild acid.[10]Stable.Mild acid or thermal conditions.Can be removed selectively in the presence of N-Boc and facilitates α-lithiation for C-H functionalization.[10]

Q4: I am attempting a C-H functionalization on the azetidine ring. What conditions are known to work without causing ring-opening?

A4: Direct C-H functionalization of azetidines is a powerful tool but requires careful control to avoid ring cleavage. Palladium-catalyzed reactions are commonly employed.

For example, the C-H arylation of N-picolinoylazetidine has been achieved using Pd(OAc)₂ as a catalyst.[11] The picolinoyl group acts as a directing group, facilitating the reaction at a specific C-H bond.[11] Critically, electron-donating groups on the aryl iodide coupling partner tend to favor the desired C-H arylation, while electron-withdrawing groups can sometimes promote a competing intramolecular C-N bond formation, leading to bicyclic byproducts.[12]

Another successful strategy involves α-lithiation of N-Botc protected azetidines followed by trapping with an electrophile.[10] The Botc group is uniquely suited for this, enabling deprotonation at the adjacent carbon without promoting ring decomposition.[10][13]

Key Reaction Mechanisms and Influencing Factors

The stability of an azetidine is a balance of electronic and steric factors. Understanding the mechanisms that lead to ring-opening is key to preventing it.

G cluster_factors Influencing Factors cluster_pathways Ring-Opening Pathways A Azetidine Ring Stability B Ring Strain (~25.4 kcal/mol) A->B C N-Substituent (EWG vs EDG) A->C D Reaction Conditions (Temp, pH, Reagents) A->D H Stable Functionalized Azetidine A->H Desired Outcome E Acid-Catalyzed Opening B->E F Direct Nucleophilic Attack B->F G Intramolecular Decomposition B->G C->E C->F C->G D->E D->F D->G E->H Avoided by Optimization F->H Avoided by Optimization G->H Avoided by Optimization

Caption: Factors influencing the stability of the azetidine ring.

An important decomposition pathway to be aware of occurs in certain N-substituted aryl azetidines, where a pendant amide group can act as an intramolecular nucleophile under acidic conditions, leading to ring cleavage.[5] The stability in these cases is highly dependent on the pKa of the azetidine nitrogen; if the nitrogen is less basic due to conjugation with the aryl system, it is less likely to be protonated, thus preventing the decomposition cascade.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of N-Picolinoylazetidine [11]

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon), add the N-picolinoylazetidine derivative (1.0 equiv), aryl iodide (2.0–4.0 equiv), Pd(OAc)₂ (5-10 mol%), CuBr₂ (10-20 mol%), and CsOAc (2.0–4.0 equiv).

  • Solvent Addition: Add anhydrous t-AmylOH via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Mediated Ring-Opening of a 2-Aryl-N-tosylazetidine with an Alcohol [14]

This protocol is for a ring-opening reaction and serves as an example of conditions that can be intentionally used to cleave the ring, highlighting the sensitivity of activated azetidines.

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 equiv.) in the desired alcohol (serving as both solvent and nucleophile), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv.) at 0 °C under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Cbz-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the catalytic hydrogenation of Carboxybenzyl (Cbz)-protected amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in the hydrogenation of my Cbz-protected amine?

A1: Common indicators of catalyst poisoning include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Low or no product yield: The desired amine product is obtained in a much lower yield than expected.

  • Formation of undesired side products: The appearance of unexpected products can signal a change in the catalyst's selectivity.

  • Change in reaction mixture appearance: A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (e.g., palladium black), can indicate catalyst agglomeration or deactivation.[1]

Q2: What are the primary catalyst poisons I should be concerned about in Cbz deprotection via hydrogenation?

A2: The most common poisons for palladium catalysts, typically used for Cbz deprotection, are sulfur and nitrogen-containing compounds.[2][3]

  • Sulfur Compounds: Even trace amounts of sulfur-containing functional groups in the substrate or impurities in reagents and solvents can severely deactivate the catalyst.[2][4] Thiazole rings within the substrate are a known source of sulfur poisoning.[2]

  • Nitrogen Compounds: While the Cbz-protected amine is the substrate, other nitrogen-containing functional groups or impurities can act as poisons. The amine product of the reaction itself can sometimes inhibit the catalyst.[5]

Q3: How do these poisons deactivate the palladium catalyst?

A3: Catalyst poisons function by strongly adsorbing to the active sites of the palladium catalyst, preventing the Cbz-protected amine from binding and reacting.[3]

  • Sulfur Poisoning: Sulfur compounds form strong bonds with the palladium surface, effectively blocking the active sites.[2][4]

  • Nitrogen Compound Poisoning: Basic nitrogen atoms with lone pairs of electrons can coordinate strongly to the acidic palladium center, inhibiting its catalytic activity.[5]

Q4: My reaction has stalled. How can I determine if catalyst poisoning is the cause?

A4: A systematic approach can help diagnose catalyst poisoning:

  • Review Starting Materials: Carefully analyze the structure of your Cbz-protected amine for any potential poisoning moieties (e.g., thiols, thioethers, thiazoles, pyridines).

  • Check Reagent Purity: Ensure the purity of your solvents and reagents. Impurities from previous reaction steps can introduce poisons.

  • Monitor Reaction Progress: Closely follow the reaction using techniques like TLC, LC-MS, or GC. A sudden stop in conversion is a strong indicator of poisoning.

  • Incremental Catalyst Addition: If the reaction has stalled, adding a fresh aliquot of the catalyst can sometimes restart the reaction, suggesting the initial catalyst was poisoned.[6]

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during the hydrogenation of Cbz-protected amines.

Issue 1: Incomplete or Stalled Cbz Deprotection
Possible Cause Diagnosis Recommended Solution
Sulfur Poisoning Presence of sulfur-containing functional groups (e.g., thiols, thioethers, thiazoles) in the substrate or as impurities.1. Purify Starting Material: Recrystallize or perform column chromatography on the Cbz-protected amine to remove sulfur impurities. 2. Use a Sulfur-Tolerant Catalyst: While less common for Cbz deprotection, certain alloyed or modified catalysts may exhibit higher tolerance. 3. Increase Catalyst Loading: This can be a straightforward but potentially costly solution to overcome minor poisoning.[2] 4. Use Additives: In some cases, adding a small amount of a base or acid can help mitigate the poisoning effect. For example, using glacial acetic acid as a solvent or co-solvent can sometimes be effective.[6]
Nitrogen Poisoning Presence of basic nitrogen heterocycles (e.g., pyridine, imidazole) or accumulation of the amine product.1. pH Adjustment: Adding a non-poisonous acid (e.g., acetic acid) can protonate the basic nitrogen, reducing its ability to coordinate to the catalyst.[7] 2. Modify Reaction Conditions: Lowering the reaction temperature may reduce the strength of the poison's adsorption to the catalyst. 3. In-situ Product Protection: If product inhibition is suspected, a subsequent reaction to protect the newly formed amine might be considered in a one-pot fashion.[5]
Poor Catalyst Quality The catalyst may be old, have been improperly handled, or be from a less reliable supplier.1. Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable source. 2. Proper Handling: Palladium on carbon (Pd/C) can be pyrophoric when dry.[8] Handle it as a slurry in a suitable solvent and under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the impact of certain poisons on catalyst activity. Note that specific quantitative effects are highly dependent on the substrate, catalyst, and reaction conditions.

Poison Type Example Typical Concentration Leading to Deactivation Effect on Reaction Rate Reference
SulfurThiazole in substrateHigh catalyst loading often requiredSignificant to complete inhibition[2]
SulfurSO₂100 ppm in gas stream (for gas-phase reactions)Can lead to a 50-100°C increase in the temperature required for 50% conversion (T50).
NitrogenPiperidineAddition of 0.5 mL to a reactionCan decrease product yield by nearly 40%.[5]

Experimental Protocols

Protocol 1: Test for Catalyst Poisoning
  • Baseline Reaction: Run the hydrogenation reaction under your standard, optimized conditions. Record the initial reaction rate and final conversion.

  • Spiking Experiment: Run the reaction again under the same conditions, but add a small, known amount of a suspected poison (e.g., a sulfur-containing compound similar in structure to a potential impurity).

  • Analysis: Compare the reaction profile of the spiked experiment to the baseline. A significant decrease in rate or conversion in the spiked experiment strongly suggests susceptibility to that class of poison.

Protocol 2: Catalyst Regeneration (Bench Scale)

For palladium on carbon (Pd/C) deactivated by organic impurities, the following washing procedure may restore some activity. Note: This is not always effective for severe sulfur poisoning.

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst sequentially with:

    • Deionized water

    • An alcohol (e.g., ethanol or isopropanol)

    • A solvent mixture that can dissolve the suspected poisons (a mixture of chloroform and glacial acetic acid has been reported to be effective for certain deactivations).

  • Drying: Dry the washed catalyst under vacuum.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate its recovered activity.

Visualizations

CatalystPoisoningWorkflow Troubleshooting Workflow for Stalled Hydrogenation start Reaction Stalled/Incomplete check_substrate Analyze Substrate for Potential Poisons (S, N) start->check_substrate check_reagents Verify Purity of Solvents and Reagents check_substrate->check_reagents poison_suspected Poisoning Suspected? check_reagents->poison_suspected no_poison Investigate Other Parameters (Temp, Pressure, Catalyst Loading) poison_suspected->no_poison No purify Purify Starting Materials (Chromatography/Recrystallization) poison_suspected->purify Yes add_catalyst Add Fresh Catalyst Aliquot purify->add_catalyst reaction_restarts Reaction Restarts? add_catalyst->reaction_restarts implement_solution Implement Mitigation Strategy (pH adjust, scavenger, etc.) reaction_restarts->implement_solution Yes end_fail Consider Alternative Deprotection Chemistry reaction_restarts->end_fail No end Reaction Complete implement_solution->end PoisoningMechanism Mechanism of Catalyst Poisoning cluster_active Active Catalytic Cycle cluster_poisoned Poisoning Event catalyst Palladium Catalyst (Active Sites) deactivated_catalyst Deactivated Catalyst (Blocked Sites) product Amine Product catalyst->product Catalyzes reaction substrate Cbz-Protected Amine substrate->catalyst Binds to active site poison Poison (e.g., Sulfur Compound) poison->deactivated_catalyst Strongly binds to and blocks active sites adsorption Adsorption reaction Hydrogenation

References

Technical Support Center: Minimizing Byproduct Formation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the synthesis of azetidines. The inherent ring strain of the four-membered azetidine ring makes its synthesis a challenge, often leading to undesired side reactions.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing azetidine derivatives?

A1: The primary challenges in azetidine synthesis arise from the high ring strain of the four-membered ring, making it susceptible to ring-opening reactions.[1][2] Other common issues include low yields, the formation of polymeric materials, and difficulties in purification.[1] The choice of starting materials, reaction conditions (such as temperature and concentration), and the selection of appropriate protecting groups are all critical factors in mitigating these challenges.[1]

Q2: I am observing a significant amount of pyrrolidine as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of a five-membered pyrrolidine ring is a common competing reaction pathway in azetidine synthesis, particularly during the intramolecular cyclization of γ-substituted amine precursors like 3-amino-1-propanol derivatives.[3] This occurs because the 5-endo-tet cyclization leading to pyrrolidine is often thermodynamically more favorable due to lower ring strain compared to the 4-exo-tet cyclization that forms azetidine.[3] To favor azetidine formation, consider the following adjustments:

  • Temperature: Lowering the reaction temperature generally favors the kinetically controlled azetidine product.[3]

  • High Dilution: Intramolecular cyclization is a unimolecular process. Running the reaction at high dilution (using a large volume of solvent or slow addition of the substrate) can favor the desired ring formation over intermolecular polymerization.[3][4]

Q3: What are the best practices for purifying azetidine compounds to remove byproducts?

A3: The purification of azetidines can be challenging due to their polarity and basicity.[4][5]

  • Column Chromatography: This is a common method, but the basic nature of the azetidine nitrogen can lead to strong interactions with acidic silica gel, causing peak tailing and potential degradation.[5][6] To circumvent this, you can:

    • Add a basic modifier like triethylamine (0.5-1%) or ammonia to the eluent.[5][6]

    • Use a deactivated stationary phase like alumina, which is more basic.[6]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective method for obtaining pure material.[1]

  • Acid-Base Extraction: The basicity of the azetidine ring can be exploited for purification. An acidic wash can be used to extract the protonated azetidine into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer allows for the recovery of the purified azetidine.[6]

Q4: Which protecting group is most suitable for the azetidine nitrogen to minimize side reactions?

A4: The choice of protecting group is crucial. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be easily removed with acid.[1] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also effective and offer different deprotection strategies.[1] The protecting group can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate, so the best choice may depend on the specific synthetic route.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during azetidine synthesis.

Problem 1: Low or No Yield of the Desired Azetidine

Low yields are a common hurdle in azetidine synthesis.[1] The formation of the strained four-membered ring is often entropically and enthalpically disfavored.[4]

Potential Cause Troubleshooting Solution
Poor Leaving Group If you are performing an intramolecular cyclization of a γ-amino alcohol, the hydroxyl group is a poor leaving group. Convert it to a better leaving group such as a tosylate, mesylate, or halide to facilitate the nucleophilic attack by the nitrogen.[1][8] The Mitsunobu reaction is also an effective alternative for cyclizing γ-amino alcohols.[8]
Intermolecular Reactions (Dimerization/Polymerization) High concentrations of starting material can favor intermolecular reactions over the desired intramolecular cyclization.[4] Perform the reaction under high dilution conditions by using a larger volume of solvent or by adding the starting material slowly to the reaction mixture.[3][4]
Steric Hindrance Bulky substituents near the reaction centers can impede the ring-closing reaction.[8] If possible, consider redesigning the substrate to reduce steric hindrance or use less bulky protecting groups.[1]
Decomposition of Starting Material or Product The reactants or the azetidine product may be unstable under the reaction conditions.[7] Try running the reaction at a lower temperature for a longer duration. Analyze the crude reaction mixture to identify any degradation products.[7]
Problem 2: Formation of Elimination Byproducts

Elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.[7][9]

Potential Cause Troubleshooting Solution
Choice of Base The base used to deprotonate the amine can also act as a base for elimination. Use a non-nucleophilic, sterically hindered base to minimize this side reaction.[7][8]
Reaction Temperature Higher temperatures can favor elimination reactions. Lowering the reaction temperature may increase the yield of the desired azetidine.[7]
Problem 3: Ring-Opening of the Azetidine Product

The strained four-membered ring of azetidine is susceptible to cleavage under certain conditions.[1]

Potential Cause Troubleshooting Solution
Nucleophilic Attack Strong nucleophiles, especially at elevated temperatures, can promote ring-opening.[1] Be cautious with the choice of nucleophiles and reaction conditions in subsequent steps if you are functionalizing the azetidine ring.
Acidic Conditions The azetidine ring can be labile in the presence of strong acids, which can lead to ring-opening.[6] This is a critical consideration during purification on acidic silica gel.[6]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization (Mitsunobu Reaction)

This protocol describes the synthesis of an N-Boc protected azetidine from the corresponding γ-amino alcohol.

Materials:

  • N-Boc protected γ-amino alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-Boc protected γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to isolate the azetidine derivative. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a solvent mixture like diethyl ether/hexane before chromatography.[1]

Protocol 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

This protocol outlines the synthesis of an azetidine via the regioselective ring-opening of a cis-epoxy amine.[8]

Materials:

  • cis-3,4-epoxy amine substrate (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M) under an inert atmosphere, add La(OTf)₃ (5 mol%).[8][10]

  • Stir the reaction mixture at reflux.[8][10]

  • Monitor the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to 0 °C.[8][10]

  • Quench the reaction by adding saturated aqueous NaHCO₃.[8][10]

  • Extract the aqueous layer with CH₂Cl₂ (3 times).[8][10]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[8][10]

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine.[10]

Visualizations

Logical Workflow for Troubleshooting Low Azetidine Yield

LowYieldTroubleshooting start Low Yield of Azetidine check_side_products Analyze Crude Mixture for Byproducts start->check_side_products polymer Polymerization/Dimerization check_side_products->polymer Intermolecular products observed pyrrolidine Pyrrolidine Formation check_side_products->pyrrolidine 5-membered ring detected elimination Elimination Product check_side_products->elimination Unsaturated byproduct detected no_reaction Starting Material Unchanged check_side_products->no_reaction No conversion solution_polymer Increase Dilution / Slow Addition polymer->solution_polymer solution_pyrrolidine Lower Temperature pyrrolidine->solution_pyrrolidine solution_elimination Use Non-nucleophilic/ Hindered Base elimination->solution_elimination solution_no_reaction Improve Leaving Group / Increase Temperature no_reaction->solution_no_reaction CompetingPathways cluster_paths Intramolecular Cyclization start γ-Amino Alcohol/Halide Precursor path_azetidine 4-exo-tet (Kinetic Pathway) start->path_azetidine path_pyrrolidine 5-endo-tet (Thermodynamic Pathway) start->path_pyrrolidine azetidine Azetidine Product (Desired) path_azetidine->azetidine Favored at Low Temp. pyrrolidine Pyrrolidine Byproduct (Undesired) path_pyrrolidine->pyrrolidine Favored at High Temp.

References

Validation & Comparative

A Comparative Analysis of Cbz and Boc Protecting Groups for Azetidines in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for nitrogen-containing heterocycles is a critical decision that can significantly impact the success of a synthetic campaign. Azetidines, four-membered nitrogenous rings, are increasingly incorporated into drug candidates to impart unique conformational constraints and improve physicochemical properties. This guide provides an objective, data-driven comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc), specifically for the protection of the azetidine nitrogen.

This comparison will delve into the stability, deprotection conditions, and reactivity of N-Cbz- and N-Boc-azetidines, supported by experimental data and detailed protocols to inform rational protecting group selection in the synthesis of complex molecules.

Orthogonality and Deprotection Pathways

The primary advantage of using Cbz and Boc protecting groups lies in their orthogonality, meaning one can be selectively removed in the presence of the other. This is crucial in multi-step syntheses where differential protection is required. The distinct deprotection pathways for Cbz and Boc groups on an azetidine ring are illustrated below.

cluster_Cbz Cbz Protection/Deprotection cluster_Boc Boc Protection/Deprotection Azetidine_Cbz Azetidine Cbz_Protected N-Cbz-Azetidine Azetidine_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz Azetidine Cbz_Protected->Deprotected_Cbz H₂, Pd/C (Hydrogenolysis) Azetidine_Boc Azetidine Boc_Protected N-Boc-Azetidine Azetidine_Boc->Boc_Protected Boc₂O, Base Deprotected_Boc Azetidine Boc_Protected->Deprotected_Boc TFA or HCl (Acidolysis)

Fig. 1: Orthogonal Protection and Deprotection of Azetidine

Quantitative Comparison of Protection and Deprotection

The following tables summarize typical quantitative data for the protection and deprotection of the azetidine nitrogen with Cbz and Boc groups. It is important to note that yields can be highly substrate-dependent, and the data presented here are representative of common laboratory procedures.

Protection Reaction Reagents Solvent Typical Yield Reaction Time
N-Cbz Protection Azetidine HCl, Cbz-Cl, NaHCO₃Dichloromethane/Water85-95%2-4 hours
N-Boc Protection Azetidine HCl, (Boc)₂O, Et₃NDichloromethane90-98%1-3 hours
Deprotection Reaction Reagents Solvent Typical Yield Reaction Time
Cbz Deprotection N-Cbz-Azetidine, H₂ (1 atm), 10% Pd/CMethanol or Ethanol>95%2-6 hours
Boc Deprotection N-Boc-Azetidine, Trifluoroacetic acid (TFA)Dichloromethane>95%0.5-2 hours

Stability Under Orthogonal Deprotection Conditions

A key consideration in choosing a protecting group is its stability under the conditions required to remove other protecting groups.

Protecting Group Conditions for Cbz Cleavage (H₂, Pd/C) Conditions for Boc Cleavage (TFA)
N-Cbz-Azetidine LabileGenerally Stable
N-Boc-Azetidine StableLabile

N-Boc-protected azetidines are stable under the neutral conditions of catalytic hydrogenolysis used to remove Cbz groups. Conversely, N-Cbz-azetidines are generally stable to the acidic conditions, such as treatment with trifluoroacetic acid (TFA), used for Boc deprotection. However, prolonged exposure to very strong acids can lead to the cleavage of the Cbz group. It has been noted that the azetidine ring itself is remarkably stable to strongly acidic conditions used for deprotection of other functionalities on complex molecules.

Experimental Protocols

Detailed methodologies for the protection and deprotection of azetidine are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: N-Boc Protection of Azetidine

Workflow:

Start Azetidine HCl in DCM Add_Base Add Et₃N, cool to 0°C Start->Add_Base Add_Boc Add (Boc)₂O dropwise Add_Base->Add_Boc React Warm to RT, stir for 1-3h Add_Boc->React Workup Aqueous workup React->Workup Purify Purification Workup->Purify Product N-Boc-Azetidine Purify->Product

Fig. 2: N-Boc Protection Workflow

Procedure:

  • To a stirred suspension of azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M), triethylamine (Et₃N, 2.2 eq) is added at 0 °C.

  • A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1-3 hours, monitoring by TLC or LC-MS until completion.

  • The reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford N-Boc-azetidine, which can be further purified by column chromatography if necessary.

Protocol 2: N-Cbz Protection of Azetidine

Procedure:

  • Azetidine hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane and saturated aqueous sodium bicarbonate solution (0.5 M).

  • The biphasic mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise with vigorous stirring.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, with progress monitored by TLC or LC-MS.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Cbz-azetidine. Purification is typically achieved by column chromatography.

Protocol 3: Deprotection of N-Boc-Azetidine

Workflow:

Start N-Boc-Azetidine in DCM Add_TFA Add TFA (5-10 eq) at 0°C Start->Add_TFA React Stir at RT for 0.5-2h Add_TFA->React Evaporate Evaporate solvent and excess TFA React->Evaporate Neutralize Neutralize with base Evaporate->Neutralize Product Azetidine Neutralize->Product

Fig. 3: N-Boc Deprotection Workflow

Procedure:

  • N-Boc-azetidine (1.0 eq) is dissolved in dichloromethane (0.2 M).

  • The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 5-10 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. Reaction completion is monitored by TLC or LC-MS.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin) to obtain the free azetidine.

Protocol 4: Deprotection of N-Cbz-Azetidine

Procedure:

  • N-Cbz-azetidine (1.0 eq) is dissolved in methanol or ethanol (0.1 M).

  • 10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 2-6 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the deprotected azetidine.

Reactivity Considerations

The nature of the protecting group can influence the reactivity of the azetidine ring and adjacent functionalities. The electron-withdrawing nature of both carbamates can affect the nucleophilicity of the azetidine nitrogen. While direct comparisons are limited, the Boc group, being more sterically hindered, might offer different steric environments around the azetidine ring compared to the Cbz group, which could be a factor in subsequent synthetic steps.

Conclusion

The choice between Cbz and Boc as a protecting group for azetidines is a strategic one, dictated by the overall synthetic plan.

  • Boc is generally favored for its ease of introduction and rapid, high-yielding deprotection under acidic conditions. It is the protecting group of choice when subsequent reactions involve conditions that are incompatible with hydrogenolysis, such as the presence of reducible functional groups (alkenes, alkynes, nitro groups, etc.).

  • Cbz offers robust protection and is stable to a wide range of acidic and basic conditions, making it ideal for syntheses that require the use of strong acids or bases. Its removal via catalytic hydrogenolysis is a clean and efficient process, provided the substrate is compatible with the reducing conditions.

The orthogonality of these two protecting groups is a powerful tool in the synthesis of complex azetidine-containing molecules, allowing for the selective deprotection and functionalization of different amine groups within the same molecule. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes.

Biological activity of azetidine-containing compounds versus pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the choice of a saturated heterocyclic scaffold can profoundly influence the biological activity and physicochemical properties of a drug candidate. Among the most utilized are the four-membered azetidine and five-membered pyrrolidine rings. This guide provides a comprehensive comparison of the biological activity of azetidine-containing compounds versus their pyrrolidine analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in making informed decisions in drug design.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of one carbon atom between azetidine and pyrrolidine rings imparts significant variations in their three-dimensional shape, polarity, and lipophilicity, which in turn affect their pharmacological profiles.

Azetidine's smaller, more rigid structure generally leads to increased polarity and higher aqueous solubility compared to the more flexible and lipophilic pyrrolidine ring.[1] Pyrrolidine-containing compounds often strike a balance between the higher solubility of azetidines and the enhanced membrane permeability that can be conferred by larger rings like piperidine.[1] These fundamental differences in physicochemical properties have a direct impact on the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Comparative Biological Activity: Head-to-Head Data

Direct comparison of the biological activity of azetidine-containing compounds and their pyrrolidine analogs reveals the nuanced impact of the ring system on target engagement. Below are examples from the literature that highlight these differences.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

A study on lobelane analogs as inhibitors of the vesicular monoamine transporter 2 (VMAT2) provides a clear head-to-head comparison of azetidine, pyrrolidine, and piperidine central rings. VMAT2 is crucial for the packaging of neurotransmitters like dopamine into synaptic vesicles.

Compound IDCentral RingRKᵢ (nM)
1a AzetidineH66
1b PyrrolidineH43
1c PiperidineH45
2a Azetidine4-OCH₃24
2b Pyrrolidine4-OCH₃Not Reported
2c Piperidine4-OCH₃Not Reported
3a Azetidine3,4-OCH₂O31
3b Pyrrolidine3,4-OCH₂ONot Reported
3c Piperidine3,4-OCH₂ONot Reported

Data sourced from a study on novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake.

The data indicates that while the unsubstituted pyrrolidine analog (1b ) showed slightly higher potency than the azetidine analog (1a ), the substituted azetidine analog (2a ) was the most potent inhibitor in the series. This highlights that the interplay between the heterocyclic core and its substituents is critical for optimizing biological activity.

Nicotinic Acetylcholine Receptor (nAChR) Binding

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the data presented.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of test compounds against VMAT2 by measuring the displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human VMAT2 (hVMAT2)

  • [³H]Dihydrotetrabenazine ([³H]TBZOH) as the radioligand

  • Test compounds (azetidine and pyrrolidine analogs)

  • Binding buffer (e.g., 100 mM potassium tartrate, 0.1 mM EDTA, 5 mM MgCl₂, 1.7 mM ascorbic acid, pH 7.4)

  • Wash buffer (ice-cold)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize hVMAT2-expressing HEK293 cells in binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]TBZOH (e.g., 2 nM), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a specialized buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of the comparative data.

G cluster_0 VMAT2-Mediated Neurotransmitter Transport Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Translocation Dopamine_ves Vesicular Dopamine Vesicle->Dopamine_ves Sequestration Inhibitor Azetidine/Pyrrolidine Analog Inhibitor->VMAT2 Inhibition

VMAT2 Inhibition by Azetidine/Pyrrolidine Analogs

G cluster_1 Nicotinic Acetylcholine Receptor Signaling Ligand Acetylcholine / Nicotine (Pyrrolidine Analog) nAChR nAChR Ligand->nAChR Binds Effectively Azetidine_Analog Azetidine Analog Azetidine_Analog->nAChR Binds Less Effectively Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., Ca2+ influx) Depolarization->Downstream

Differential Binding to nAChR

G cluster_2 Experimental Workflow for Comparative Analysis Synthesis Synthesis of Azetidine & Pyrrolidine Analogs PhysChem Physicochemical Characterization (Solubility, logP) Synthesis->PhysChem BioAssay Biological Assays (e.g., VMAT2, Cytotoxicity) Synthesis->BioAssay SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Workflow for Comparative Drug Discovery

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that is highly dependent on the specific biological target and the desired pharmacological profile. While pyrrolidine is a well-established and often potent core structure, the unique properties of the smaller, more rigid azetidine ring can offer advantages in terms of physicochemical properties and can lead to highly potent compounds, as demonstrated in the case of VMAT2 inhibitors.

This guide underscores the importance of synthesizing and testing both azetidine and pyrrolidine analogs in parallel to fully explore the structure-activity relationship and identify the optimal heterocyclic core for a given therapeutic target. The provided data, protocols, and visualizations serve as a valuable resource for researchers in navigating the intricate process of drug discovery and development.

References

A Comparative Guide to the Synthetic Efficiency of 3-Hydroxyazetidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Hydroxyazetidine hydrochloride is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of 3-hydroxyazetidine hydrochloride has been approached through several distinct routes, each with its own set of advantages and disadvantages. The primary strategies involve the use of epichlorohydrin as a starting material with different amine precursors, followed by cyclization and deprotection steps. The key metrics for comparison include the number of synthetic steps, overall yield, and purity of the final product.

Synthetic Route Starting Materials Key Steps Overall Yield Final Product Purity Reference
Route 1: From Epichlorohydrin and t-Butylamine Epichlorohydrin, t-Butylamine1. Cyclization to N-t-butyl-3-hydroxyazetidine2. Acetylation3. Deacetylation and salt formation~30%High Purity (White Solid)[1]
Route 2: From Epichlorohydrin and Benzylamine Epichlorohydrin, Benzylamine1. Reaction of benzylamine and epichlorohydrin2. Cyclization to 1-benzyl-3-hydroxyazetidine3. Hydrogenation (debenzylation) and salt formation>68% (calculated from step yields >86%, >86%, >90%)>98%[2]
Route 3: From N-protected 3-Hydroxyazetidine 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride1. Hydrogenation (deprotection)94% (for the deprotection step)Not explicitly stated[3]
Route 4: Domino Synthesis from Epichlorohydrin Epichlorohydrin, Diethylamine (as a model)1. One-pot reactionUp to 83% (batch)Not explicitly stated for isolated hydrochloride salt[4][5]

Logical Workflow for Route Selection

The selection of an optimal synthetic route depends on various factors, including the desired scale of production, cost of starting materials, and available equipment. The following diagram illustrates a logical workflow for comparing and selecting a synthetic route.

G cluster_input Inputs cluster_process Synthetic Routes cluster_metrics Evaluation Metrics cluster_decision Decision Starting_Materials Starting Materials (Cost, Availability) Route_1 Route 1: Epichlorohydrin + t-Butylamine Starting_Materials->Route_1 Route_2 Route 2: Epichlorohydrin + Benzylamine Starting_Materials->Route_2 Route_3 Route 3: N-Protected Precursor Starting_Materials->Route_3 Route_4 Route 4: Domino Synthesis Starting_Materials->Route_4 Yield Overall Yield Route_1->Yield Purity Product Purity Route_1->Purity Steps Number of Steps Route_1->Steps Conditions Reaction Conditions Route_1->Conditions Route_2->Yield Route_2->Purity Route_2->Steps Route_2->Conditions Route_3->Yield Route_3->Purity Route_3->Steps Route_3->Conditions Route_4->Yield Route_4->Purity Route_4->Steps Route_4->Conditions Optimal_Route Optimal Route Selection Yield->Optimal_Route Purity->Optimal_Route Steps->Optimal_Route Conditions->Optimal_Route

Caption: Logical workflow for comparing synthetic routes to 3-hydroxyazetidine hydrochloride.

Experimental Protocols

Detailed experimental protocols for the key synthetic routes are provided below.

Route 1: From Epichlorohydrin and t-Butylamine

This synthesis involves a three-step process: cyclization, acetylation, and deacetylation.[1]

Step 1: Cyclization to N-tert-butyl-3-hydroxyazetidine

  • To a 1.0 L three-necked reaction flask under a nitrogen atmosphere, add tert-butylamine (100.0 g, 1.37 mol), isopropanol (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol).

  • Stir the mixture at room temperature for 24-48 hours.

  • Add sodium bicarbonate (315.2 g, 3.75 mol) and heat the mixture to reflux, stirring for 3-6 hours.

  • After cooling, filter the mixture and remove the solvent under reduced pressure to obtain N-tert-butyl-3-hydroxyazetidine.

  • Yield: 70.0% (112.8 g, 0.87 mol), Purity: 99.0%.[1]

Step 2: Acetylation to N-acetyl-3-acetoxyazetidine

  • In a 500.0 mL three-necked reaction flask under a nitrogen atmosphere, add acetic anhydride (108.0 mL).

  • Add N-tert-butyl-3-hydroxyazetidine (21.7 g, 0.17 mol) in portions, followed by zinc chloride (10.0 g, 0.075 mol).

  • Heat the reaction mixture to 125-130 °C for 3-10 hours.

  • Remove the acetic anhydride under reduced pressure to obtain crude N-acetyl-3-acetoxyazetidine, which is used directly in the next step.

Step 3: Deacetylation to 3-hydroxyazetidine hydrochloride

  • Dissolve the crude N-acetyl-3-acetoxyazetidine in 100.0 mL of water and extract with ethyl acetate and then chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude product.

  • Add 96.0 mL of 25% HCl solution to the crude product and heat to 90 °C, stirring for 4-10 hours.

  • Remove the solvent under reduced pressure.

  • Add methanol (14.0 mL) and ethyl acetate (12.0 mL), heat to dissolve, then cool for recrystallization to obtain 3-hydroxyazetidine hydrochloride as a white solid.

  • Yield: 55% (6.2 g).[1]

Route 2: From Epichlorohydrin and Benzylamine

This route involves a three-step synthesis: reaction of benzylamine with epichlorohydrin, cyclization, and debenzylation via hydrogenation.[2]

Step 1: Synthesis of the intermediate from benzylamine and epichlorohydrin

  • Dissolve benzylamine in 15 times its mass of water and cool to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature at 0-5 °C, and react for 12 hours.

  • Filter the reaction mixture, wash the filter cake with water and an organic solvent, and air dry to obtain the intermediate product.

  • Yield: >89%, Purity: >96%.[2]

Step 2: Synthesis of 1-benzyl-3-hydroxyazetidine

  • Dissolve the intermediate from the previous step in 15 times its mass of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate and reflux the mixture for 12 hours.

  • After cooling and filtration, evaporate the filtrate under reduced pressure and add petroleum ether to precipitate the product.

  • Filter to obtain 1-benzyl-3-hydroxyazetidine.

  • Yield: 86%, Purity: >95%.[2]

Step 3: Synthesis of 3-hydroxy-azetidine hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine in 5 times its mass of methanol.

  • Add 1 equivalent of 4mol/L HCl solution and palladium on carbon.

  • Hydrogenate the mixture for 8 hours.

  • Filter to remove the palladium on carbon, and evaporate the methanol from the filtrate under reduced pressure to precipitate a white solid.

  • Add ethyl acetate, stir, and filter to obtain 3-hydroxy-azetidine hydrochloride.

  • Yield: >90%, Purity: >98%.[2]

Route 3: From N-(diphenylmethyl)-3-hydroxyazetidine hydrochloride

This route focuses on the deprotection of a pre-formed N-protected 3-hydroxyazetidine.[3]

Step 1: Hydrogenation

  • A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL) is hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker at 4 atm.

  • After 12 hours, the catalyst is filtered off, and the filtrate is evaporated to dryness to give 3-hydroxyazetidine hydrochloride.

  • Yield: 94% (4.20 g).[3]

Route 4: Domino Synthesis of 3-Hydroxyazetidinium Chloride (Batch Method)

This is a one-pot synthesis demonstrated with diethylamine as the amine.[4][5]

  • Epichlorohydrin (1 equivalent, 28 mmol, 2.6 g) is added dropwise to a stirred solution of the amine (1 equivalent, 28 mmol) in the desired solvent (e.g., water or ethanol, 5 mL).

  • The mixture is stirred at the desired temperature (e.g., 80 °C) for 1 hour.

  • The crude mixture is concentrated under vacuum.

  • Yield: Up to 83% in water at 80 °C for 60 minutes.[5]

References

A Comparative Guide to Catalysts for Cbz Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the carboxybenzyl (Cbz or Z) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide synthesis and drug development. The choice of catalyst and deprotection method is paramount to ensure high yield, chemoselectivity, and compatibility with other functional groups present in the substrate. This guide provides an objective comparison of the efficacy of different catalysts for Cbz group removal, supported by experimental data and detailed protocols.

Comparison of Catalytic Systems for Cbz Deprotection

The most common methods for Cbz group removal involve catalytic hydrogenolysis, transfer hydrogenation, and acid-mediated cleavage. Each method has its own set of advantages and limitations, largely dictated by the catalyst and reaction conditions.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas (H₂) is the most frequently employed method due to its mild conditions and high efficiency.[1][2]

Table 1: Performance of Palladium-Based Catalysts in Cbz Deprotection by Hydrogenolysis

CatalystSubstrateH₂ PressureSolventTemp. (°C)TimeYield (%)Reference
10% Pd/CN-Cbz-Nortropine1 atmMethanolRT1 h~95[3]
5% Pd/CCbz-protected amine1 atmMethanol6040 h-[4]
10% Pd/C + 10% Nb₂O₅/CN-Cbz-protected amine1 atm (balloon)MethanolRT< 1 hquant.[5]
10% Pd/Cε-[N-Cbz] lysine tert-butyl ester1 bar-80-high[6]

Note: Reaction times and yields are highly substrate-dependent. "RT" denotes room temperature. "quant." indicates a quantitative yield.

The combination of Pd/C with niobic acid on carbon (Nb₂O₅/C) has been shown to significantly accelerate the deprotection of N-Cbz groups compared to using Pd/C alone.[5]

Transfer Hydrogenation

Transfer hydrogenation offers a safer alternative to using flammable hydrogen gas, employing a hydrogen donor in the presence of a catalyst.[4][7]

Table 2: Comparison of Hydrogen Donors for Cbz Deprotection via Transfer Hydrogenation

CatalystHydrogen DonorSolventTemp. (°C)TimeYield (%)Reference
10% Pd/CAmmonium formateIsopropanol-minutes (MW)-[8]
Palladium BlackFormic acidEthanol251.5 h-[4]
10% Pd/CCyclohexene----[7]
10% Pd/CFormic acidMethanol-minuteshigh[9]

Note: "MW" indicates microwave-assisted reaction.

Acid-Mediated Deprotection

For substrates that are sensitive to reduction, acid-mediated deprotection provides a valuable alternative.[10]

Table 3: Acidic Conditions for Cbz Deprotection

ReagentSolventTemp. (°C)Time (h)Key AdvantagesReference
Isopropanol hydrochloride (IPA·HCl)IPA65-754Metal-free, scalable[10]
HBr in Acetic AcidAcetic AcidRT-Effective for hydrogenation-incompatible substrates[1]
AlCl₃1,1,1,3,3,3-hexafluoroisopropanol (HFIP)RT-Mild, selective over O- and N-Bn groups[11]

Experimental Protocols

Catalytic Hydrogenolysis with H₂/Pd/C

This protocol is a general procedure for the deprotection of a Cbz-protected amine using palladium on carbon and hydrogen gas.[2]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or other suitable solvent like ethanol, ethyl acetate)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or column chromatography if necessary.

Transfer Hydrogenation using Ammonium Formate and Pd/C

This method avoids the use of hydrogen gas and is often faster, especially with microwave assistance.[8]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Isopropanol (or other suitable solvent)

Procedure:

  • To a solution of the Cbz-protected amine in isopropanol, add ammonium formate (typically 3-5 equivalents).

  • Carefully add 10% Pd/C to the mixture.

  • The reaction can be stirred at room temperature or heated. For rapid deprotection, microwave irradiation can be employed.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter the mixture through Celite to remove the catalyst, washing with the solvent.

  • The filtrate is then worked up, which may involve an aqueous wash to remove excess ammonium formate and its byproducts, followed by extraction of the product, drying of the organic layer, and concentration under reduced pressure.

Acid-Mediated Deprotection with IPA·HCl

This protocol is an example of a metal-free deprotection method.[10]

Materials:

  • Cbz-protected substrate

  • Isopropanol hydrochloride (IPA·HCl)

  • Ethyl acetate

Procedure:

  • To a clean, dry round-bottom flask, add the Cbz-protected substrate (e.g., 50 g) and IPA·HCl (e.g., 1000 ml) at 20-30°C.

  • Stir the mixture for 15 minutes.

  • Heat the reaction mass to 65-75°C and maintain this temperature for 4 hours.

  • After completion of the reaction (monitored by a suitable method), cool the reaction mass to 45-55°C.

  • Distill off the solvent under vacuum at a temperature below 50°C.

  • Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.

  • Cool the mixture to 20-30°C and stir for 2 hours to facilitate precipitation of the product.

  • Isolate the product by filtration.

Visualizing the Deprotection Workflow

The selection of an appropriate Cbz deprotection method is crucial and depends on the substrate's functionalities. The following diagram illustrates a general workflow for choosing a suitable catalytic method.

Cbz_Deprotection_Workflow start Cbz-Protected Substrate check_reducible Substrate contains reducible groups? (e.g., alkyne, alkene, nitro, aryl halide) start->check_reducible check_acid_labile Substrate contains acid-labile groups? check_reducible->check_acid_labile Yes hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) check_reducible->hydrogenolysis No transfer_hydrogenation Transfer Hydrogenation (e.g., HCOOH-NH4, Pd/C) check_acid_labile->transfer_hydrogenation Yes (milder option) acid_deprotection Acid-Mediated Deprotection (e.g., HBr/AcOH, IPA-HCl) check_acid_labile->acid_deprotection No product Deprotected Amine hydrogenolysis->product transfer_hydrogenation->product acid_deprotection->product

Caption: Workflow for selecting a Cbz deprotection method.

References

Cost Analysis of Starting Materials for 3-Hydroxyazetidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydroxyazetidine, a crucial building block in the development of novel therapeutics, can be approached from various starting materials. The economic viability of a particular synthetic route is significantly influenced by the cost of these precursors. This guide provides an objective comparison of the costs and synthetic efficiencies of common starting materials for 3-hydroxyazetidine synthesis, supported by experimental data and detailed protocols.

Executive Summary

This analysis reveals that the most cost-effective and well-documented routes to 3-hydroxyazetidine begin with readily available and inexpensive bulk chemicals. The traditional approach utilizing epichlorohydrin and an amine, such as tert-butylamine or benzylamine , remains a popular choice due to the low cost of the initial inputs. Alternative starting materials like 1,3-dichloro-2-propanol and N-Boc-3-azetidinone offer different synthetic strategies but come with a higher initial cost. The selection of the optimal starting material will ultimately depend on a balance of factors including raw material cost, synthetic yield, process complexity, and scalability.

Cost and Performance Comparison of Starting Materials

The following table summarizes the approximate costs of common starting materials and the reported yields for their conversion to 3-hydroxyazetidine or its protected precursors. Prices are based on bulk quantities from various chemical suppliers and may vary.

Starting MaterialTypical Bulk Price (USD/kg)Synthetic RouteReported YieldAdvantagesDisadvantages
Epichlorohydrin ~$1.20 - $2.60[1][2]Reaction with tert-butylamine followed by deprotection~51-55% (overall)[3]Very low cost, readily availableMulti-step synthesis, moderate overall yield
Epichlorohydrin ~$1.20 - $2.60[1][2]Reaction with benzylamine followed by debenzylation~77-86% (for key intermediates)[4]Low cost starting materials, high yield for intermediate stepsRequires catalytic hydrogenation for deprotection
1,3-Dichloro-2-propanol ~$10 - $350[5]Cyclization with an amineNot explicitly foundPotentially fewer steps than epichlorohydrin routeHigher cost than epichlorohydrin, less documented route
N-Boc-3-azetidinone ~$14,000 - $80,250 (per kg equivalent)Reduction of the ketoneHigh (specific yield depends on reducing agent)Direct route to a protected 3-hydroxyazetidineVery high cost

Synthetic Pathway Overview

The logical flow for selecting a synthetic route based on starting material cost and complexity is outlined below.

cluster_start Starting Material Selection cluster_cost Cost Analysis cluster_synthesis Synthesis Route Evaluation cluster_decision Decision Making Start Identify Potential Starting Materials Cost Analyze Bulk Material Cost Start->Cost Epichlorohydrin Epichlorohydrin Routes Cost->Epichlorohydrin Low Cost Dichloropropanol 1,3-Dichloro-2-propanol Route Cost->Dichloropropanol Moderate Cost Azetidinone N-Boc-3-azetidinone Route Cost->Azetidinone High Cost Decision Select Optimal Route Epichlorohydrin->Decision Well-established, scalable Dichloropropanol->Decision Potentially simpler, less data Azetidinone->Decision Direct but expensive

Caption: Logical workflow for selecting a starting material for 3-hydroxyazetidine synthesis.

Detailed Experimental Protocols

Route 1: From Epichlorohydrin and tert-Butylamine[3]

This is a multi-step synthesis involving the initial reaction of epichlorohydrin with tert-butylamine to form N-tert-butyl-3-hydroxyazetidine, followed by protection and subsequent deprotection to yield 3-hydroxyazetidine hydrochloride.

Step 1: Synthesis of N-tert-butyl-3-hydroxyazetidine

  • Materials: tert-butylamine (1.37 mol), isopropanol (500 mL), epichlorohydrin (1.24 mol), sodium bicarbonate (3.75 mol).

  • Procedure:

    • To a 1.0 L three-necked reaction flask under a nitrogen atmosphere, add tert-butylamine and isopropanol.

    • Stir the mixture and add epichlorohydrin.

    • Continue stirring at room temperature for 24-48 hours.

    • Add sodium bicarbonate to the reaction mixture.

    • Heat the mixture to reflux and stir for 3-6 hours.

    • Cool the reaction to room temperature and filter to remove solids.

    • Concentrate the filtrate under reduced pressure to obtain N-tert-butyl-3-hydroxyazetidine.

  • Yield: Approximately 70-71%.

Step 2: Acetylation of N-tert-butyl-3-hydroxyazetidine

  • Materials: N-tert-butyl-3-hydroxyazetidine, acetic anhydride, zinc chloride or zinc bromide.

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, add acetic anhydride.

    • Add N-tert-butyl-3-hydroxyazetidine to the acetic anhydride.

    • Add the catalyst (zinc chloride or zinc bromide).

    • Heat the reaction mixture to 125-140 °C for 3-10 hours.

    • After the reaction is complete, remove the acetic anhydride under reduced pressure.

    • Add water to the residue and extract with ethyl acetate, followed by chloroform.

    • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to yield N-tert-butyl-3-acetoxyazetidine.

Step 3: Deacetylation and Deprotection to 3-Hydroxyazetidine Hydrochloride

  • Materials: N-tert-butyl-3-acetoxyazetidine, hydrochloric acid solution (20-25%).

  • Procedure:

    • To the crude N-tert-butyl-3-acetoxyazetidine, add the hydrochloric acid solution.

    • Heat the mixture to 90-103 °C and stir for 4-10 hours.

    • Remove the solvent under reduced pressure.

    • Add methanol and ethyl acetate to the residue and heat to dissolve.

    • Cool the solution to induce recrystallization.

    • Filter the white solid and dry to obtain 3-hydroxyazetidine hydrochloride.

  • Overall Yield: Approximately 51-55%.

Route 2: From Epichlorohydrin and Benzylamine[4]

This route involves the reaction of epichlorohydrin with benzylamine, followed by cyclization and debenzylation.

Step 1: Synthesis of the Intermediate from Benzylamine and Epichlorohydrin

  • Materials: Benzylamine, water, epichlorohydrin.

  • Procedure:

    • Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

    • Cool the solution to 0-5 °C.

    • Slowly add 1.3 equivalents of epichlorohydrin while maintaining the temperature at 0-5 °C.

    • React for 12 hours.

    • Filter the reaction mixture and wash the filter cake with water and an organic solvent mixture (ethyl acetate/petroleum ether).

    • Air-dry the solid to obtain the intermediate product.

  • Yield: Over 89% for the intermediate.

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Materials: Intermediate from Step 1, acetonitrile, sodium carbonate.

  • Procedure:

    • Dissolve the intermediate in 15 times its mass of acetonitrile.

    • Add 1.5 equivalents of sodium carbonate.

    • Heat the mixture to reflux and react for 12 hours.

    • Cool the reaction and filter.

    • Evaporate the filtrate under reduced pressure and precipitate the product by adding petroleum ether.

    • Filter to obtain 1-benzyl-3-hydroxyazetidine.

  • Yield: Over 86%.

Step 3: Debenzylation to 3-Hydroxyazetidine Hydrochloride

  • Materials: 1-Benzyl-3-hydroxyazetidine, methanol, 4mol/L HCl solution, 10% palladium on carbon.

  • Procedure:

    • Dissolve 1-benzyl-3-hydroxyazetidine in 5 times its mass of methanol.

    • Add 1 equivalent of 4mol/L HCl solution and the palladium on carbon catalyst.

    • Hydrogenate the mixture for 8 hours.

    • Filter to remove the catalyst.

    • Evaporate the methanol under reduced pressure.

    • Add ethyl acetate to the concentrate to precipitate the product.

    • Filter to obtain 3-hydroxyazetidine hydrochloride.

  • Yield: Over 90%.

Route 3: From N-Boc-3-azetidinone (Reduction)

While a specific, detailed protocol for the direct reduction of unprotected azetidin-3-one hydrochloride was not prominently found, the reduction of N-protected azetidin-3-ones is a common strategy. The general procedure involves the use of a suitable reducing agent.

  • General Procedure Outline:

    • Dissolve N-Boc-3-azetidinone in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Cool the solution in an ice bath.

    • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a suitable reagent (e.g., water or acetone).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain N-Boc-3-hydroxyazetidine.

    • Subsequent deprotection of the Boc group with an acid (e.g., trifluoroacetic acid or HCl in an organic solvent) would yield 3-hydroxyazetidine.

Conclusion

The synthesis of 3-hydroxyazetidine can be achieved through multiple pathways, each with its own economic and synthetic considerations. The route starting from epichlorohydrin and benzylamine appears to offer a favorable balance of low starting material cost and high overall yield, making it an attractive option for large-scale production. The epichlorohydrin and tert-butylamine route is also cost-effective but has a slightly lower reported overall yield. While the use of N-Boc-3-azetidinone provides a more direct path to a protected form of the target molecule, its significantly higher cost may limit its application to smaller-scale syntheses or situations where a protected intermediate is specifically required. Further process optimization and exploration of the less-documented route from 1,3-dichloro-2-propanol could potentially offer alternative cost-effective strategies in the future. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for 3-hydroxyazetidine.

References

Orthogonality of the Cbz group with other protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Orthogonality of the Cbz Protecting Group

In the intricate field of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount. The ability to selectively mask and deprotect functional groups dictates the success of a synthetic route. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone.[1] Its stability and unique cleavage conditions offer a degree of orthogonality with other widely used protecting groups like the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides a comparative analysis of the Cbz group's orthogonality, supported by experimental data and detailed protocols, to assist researchers in designing robust synthetic strategies.

Comparative Stability and Orthogonality

The principle of orthogonality in the context of protecting groups refers to the ability to remove one group selectively in the presence of others by employing specific, non-interfering reaction conditions.[1][2][3] The orthogonality of Cbz, Boc, and Fmoc stems from their distinct lability to different cleavage mechanisms.

  • Carboxybenzyl (Cbz) : The Cbz group is renowned for its stability under both acidic and basic conditions.[1] Its primary and most common method of removal is through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild and neutral process.[1][4] While generally stable to acid, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid).[1][5]

  • tert-Butoxycarbonyl (Boc) : The Boc group is the archetypal acid-labile protecting group. It is stable to basic conditions and catalytic hydrogenolysis, making it orthogonal to both Cbz and Fmoc groups.[1] Deprotection is typically achieved with strong acids such as trifluoroacetic acid (TFA).[1][4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc group is uniquely base-labile, typically cleaved by secondary amines like piperidine.[1][4] It is stable to acidic conditions, rendering it orthogonal to the Boc group.[1] Its relationship with Cbz is sometimes termed "quasi-orthogonal" because, while distinct, some conditions for Cbz cleavage can affect the Fmoc group and vice-versa, though Fmoc is generally less reactive to hydrogenolysis than Cbz.[1]

The strategic combination of these groups allows for the sequential deprotection of different amines within the same molecule, a critical requirement in complex syntheses.[4]

Data Presentation: Stability and Cleavage Conditions

The following tables summarize the stability and selective cleavage conditions for Cbz in the presence of other common protecting groups.

Table 1: General Stability of Common Amine Protecting Groups

Protecting GroupStable to Strong Acid (e.g., TFA)Stable to Base (e.g., Piperidine)Stable to Catalytic Hydrogenolysis (H₂/Pd)Primary Cleavage Condition
Cbz Generally Stable (cleaved by HBr/AcOH)StableLabile Catalytic Hydrogenolysis[1]
Boc Labile StableStableStrong Acid[1]
Fmoc StableLabile Generally Stable (can be cleaved)Base (e.g., 20% Piperidine in DMF)[1]
Benzyl (Bn) StableStableLabile Catalytic Hydrogenolysis
Alloc StableStableStablePd(0) Catalysis[2][6]

Table 2: Orthogonal Deprotection Scenarios Involving the Cbz Group

Desired TransformationSubstrate ExampleReagents and ConditionsResultYield
Selective Cbz Cleavage N-Cbz-Lys(Boc)-OMeH₂, 10% Pd/C, MeOH, rtH-Lys(Boc)-OMeHigh
N-Cbz-Protected AmineAlCl₃, HFIP, rt, 2-16 hDeprotected Amine85-98%[7]
Selective Boc Cleavage N-Cbz-Lys(Boc)-OMe25% TFA in CH₂Cl₂, rt, 30 minN-Cbz-Lys-OMe · TFAQuantitative
Selective Fmoc Cleavage N-Fmoc-Lys(Cbz)-OMe20% Piperidine in DMF, rt, 30 minH-Lys(Cbz)-OMeHigh
Selective Alloc Cleavage N-Alloc-Orn(Cbz)-OHPd(PPh₃)₄, PhSiH₃, CH₂Cl₂, rtH-Orn(Cbz)-OHHigh

Experimental Protocols

Detailed methodologies for key deprotection reactions are provided below. Researchers should optimize conditions based on their specific substrate.

Protocol 1: General Deprotection of Cbz by Catalytic Hydrogenolysis
  • Reagents : N-Cbz protected compound, Palladium on carbon (10% w/w), Hydrogen gas (H₂), Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Procedure :

    • Dissolve the N-Cbz protected compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

    • Seal the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon).

    • Evacuate the vessel and introduce hydrogen gas, typically via a balloon or from a pressurized cylinder to 1 atm.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-16 hours.

    • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]

Protocol 2: Selective Deprotection of Cbz with AlCl₃/HFIP
  • Reagents : N-Cbz protected compound, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[7]

  • Procedure :

    • To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP (4 mL per mmol of substrate), add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.

    • Stir the reaction mixture at room temperature for 2 to 16 hours.

    • Monitor the reaction by TLC or UPLC-MS.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).

    • Quench the reaction by slowly adding aqueous NaHCO₃ solution (20 mL).

    • Extract the product with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude residue by column chromatography to yield the free amine.[7]

Protocol 3: Selective Deprotection of Fmoc with Piperidine
  • Reagents : Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).[1]

  • Procedure :

    • Dissolve the Fmoc-protected amine in DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.

    • Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 5-30 minutes.

    • Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Wash the organic layer to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Dry the organic layer, filter, and concentrate to yield the deprotected product.[1]

Visualizing Orthogonality

The following diagrams illustrate the orthogonal relationships and decision-making processes in selecting an amine protecting group.

G cluster_substrate Protected Amine cluster_products Deprotection Pathways Amine R-NH-PG FreeAmine_H2 R-NH2 Amine->FreeAmine_H2  H2, Pd/C (Cbz, Bn) FreeAmine_Acid R-NH2 Amine->FreeAmine_Acid  Strong Acid (Boc) FreeAmine_Base R-NH2 Amine->FreeAmine_Base  Base (Fmoc)

Caption: Orthogonal deprotection pathways for common amine protecting groups.

DecisionTree start Need to protect an amine? q1 Molecule stable to catalytic hydrogenation? start->q1 q2 Molecule stable to strong acid? q1->q2 No cbz Use Cbz q1->cbz Yes q3 Molecule stable to base? q2->q3 No boc Use Boc q2->boc Yes fmoc Use Fmoc q3->fmoc Yes reconsider Reconsider strategy/ Use other groups (e.g., Alloc) q3->reconsider No

Caption: Decision tree for selecting an amine protecting group.

References

Comparative review of H2 receptor antagonists in ulcer treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to H2 Receptor Antagonists in Ulcer Treatment

Histamine H2 receptor antagonists (H2RAs) are a class of drugs that have been a cornerstone in the management of peptic ulcer disease for decades.[1][2][3] By competitively blocking the action of histamine on parietal cells in the stomach, these agents effectively suppress gastric acid secretion, creating a more favorable environment for ulcer healing.[2][3][4][5] This guide provides a comparative analysis of the principal H2RAs—Famotidine, Cimetidine, and Nizatidine—focusing on their efficacy, pharmacokinetics, and safety profiles, supported by experimental data and methodologies relevant to researchers and drug development professionals. Ranitidine, previously a widely used H2RA, was withdrawn from the market in 2020 due to the presence of contaminants and is no longer in use.[6][7]

Mechanism of Action

H2 receptor antagonists exert their effect by reversibly binding to H2 receptors on the basolateral membrane of gastric parietal cells.[2][4] This action prevents histamine, released from enterochromaffin-like (ECL) cells, from stimulating the proton pump (H+/K+ ATPase), which is the final step in acid secretion.[5] The result is a reduction in gastric acid volume and hydrogen ion concentration.[5] This mechanism is particularly effective at suppressing basal and nocturnal acid secretion.[2]

H2_Receptor_Antagonist_Pathway cluster_ParietalCell Histamine Histamine H2Receptor H2 Receptor Histamine->H2Receptor Binds & Activates H2RA H2 Receptor Antagonist H2RA->H2Receptor Competitively Blocks AdenylateCyclase Adenylate Cyclase H2Receptor->AdenylateCyclase Activates ParietalCell Parietal Cell cAMP cAMP AdenylateCyclase->cAMP  Increases ProtonPump Proton Pump (H+/K+ ATPase) cAMP->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Promotes

Caption: Signaling pathway of H2 receptor antagonists on gastric parietal cells.

Comparative Efficacy and Potency

While all H2RAs are effective in promoting ulcer healing, they differ in potency. Famotidine is the most potent agent on a weight basis, being approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine.[8] Despite these differences in potency, when administered at their standard therapeutic doses, the available H2RAs demonstrate similar efficacy in healing ulcers.[4]

Clinical studies have shown that standard doses of H2RAs can heal 77% to 92% of duodenal ulcers within 4 weeks.[1] Gastric ulcers, which tend to heal more slowly, show healing rates of 75% to 88% after 8 weeks of treatment.[1] H2RAs are also utilized as a component of multi-drug regimens for the eradication of Helicobacter pylori, a key factor in peptic ulcer disease.[4][9]

Pharmacokinetic Profiles

The pharmacokinetic properties of H2RAs are broadly similar, characterized by rapid oral absorption and predominantly renal elimination.[10][11] However, there are notable differences in bioavailability and half-life that can influence dosing and clinical selection.

Table 1: Comparative Pharmacokinetics of H2 Receptor Antagonists

ParameterCimetidineFamotidineNizatidine
Potency Base~40x Cimetidine[8]~8x Cimetidine
Onset of Action ~60 minutes[4]~60 minutes[4][5]~60 minutes[4]
Duration of Action 4 to 10 hours[4]4 to 10 hours[4][5]4 to 10 hours[4]
Oral Bioavailability 60-70%[10]40-45%[4]>70%[4]
Elimination Half-life ~2 hours[12]2.5 to 3.5 hours[4]1 to 2 hours[4]
Metabolism Hepatic (CYP450)[2][4]Hepatic (CYP450)[4]Hepatic (CYP450)[4]
Primary Elimination Renal[11]Renal[4][11]Renal[4][11]

Safety and Drug Interactions

H2 receptor antagonists are generally well-tolerated, with a low incidence of side effects (2-3%).[8] Common adverse effects are mild and may include headache, dizziness, constipation, and diarrhea.[8]

A significant point of differentiation is Cimetidine's potent inhibition of the cytochrome P450 (CYP450) enzyme system.[2][4] This can lead to clinically significant drug-drug interactions by slowing the metabolism of other drugs, such as warfarin, theophylline, and phenytoin.[4][12] Famotidine and nizatidine do not significantly interact with the CYP450 system, giving them a more favorable safety profile in patients on multiple medications.[8]

Experimental Protocols

Assessment of Gastric Acid Secretion

A key experiment to quantify the efficacy of acid-suppressing agents like H2RAs is the direct measurement of gastric acid output.

Methodology: The gold standard for measuring gastric acid secretion is the invasive aspiration test.[13]

  • Patient Preparation: The patient fasts overnight.

  • Tube Placement: A nasogastric (NG) tube is inserted and positioned in the most dependent part of the stomach, often confirmed by radiological imaging.[13]

  • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a set period (e.g., one hour, collected in 15-minute intervals) to measure the basal (unstimulated) rate of acid secretion.[13]

  • Stimulation: A secretagogue, typically pentagastrin, is administered intramuscularly or intravenously to stimulate maximal acid secretion.[13][14]

  • Maximal Acid Output (MAO) Measurement: Following stimulation, gastric juice is collected for another hour (in four 15-minute intervals) to determine the maximal acid output.[13]

  • Titration: The acid content in the collected samples is quantified by titration with a standard base (e.g., NaOH) to a neutral pH.

  • Drug Efficacy Assessment: To compare H2RAs, the above procedure is repeated in different subject groups after administration of the specific antagonist. The percentage reduction in BAO and MAO compared to a placebo group indicates the drug's antisecretory efficacy.

Experimental_Workflow Start Start: Overnight Fasting Tube Nasogastric Tube Placement Start->Tube BAO Collect Basal Secretions (BAO Measurement) Tube->BAO DrugAdmin Administer H2RA or Placebo BAO->DrugAdmin Stimulate Administer Stimulant (e.g., Pentagastrin) DrugAdmin->Stimulate MAO Collect Stimulated Secretions (MAO Measurement) Stimulate->MAO Titrate Titrate Samples to Quantify Acid MAO->Titrate Analyze Compare BAO & MAO between Drug & Placebo Titrate->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 1-Cbz-3-Hydroxyazetidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 1-Cbz-3-Hydroxyazetidine (CAS No. 128117-22-6).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Data:

ParameterValue
CAS Number 128117-22-6
Molecular Formula C₁₁H₁₃NO₃[1][3]
Appearance Solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Disposal Protocol

The disposal of this compound, a carbamate derivative, must be handled with care due to its potential environmental impact.[5][6][7] The following step-by-step process outlines the recommended disposal procedure.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers with "Hazardous Waste: this compound".

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste.

  • Ensure the container is compatible with the chemical to prevent any reactions.

Step 3: Neutralization (if applicable and approved)

  • For small residual amounts, a chemical neutralization process may be an option. However, this should only be performed by trained personnel following a validated and approved protocol from your EHS department. Self-neutralization is not recommended without expert consultation.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Waste Hauler: The EHS office will arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately and retained for your records.

Disposal Workflow Diagram:

A Step 1: Waste Identification and Segregation B Step 2: Proper Containerization A->B C Step 3: Consult EHS for Potential Neutralization B->C D Step 4: Arrange for Professional Disposal C->D E Licensed Hazardous Waste Hauler D->E F Final Disposal at Approved Facility E->F

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no universally cited experimental protocols for the specific neutralization of this compound in a laboratory setting for disposal purposes. The recommended and safest approach is to treat it as a hazardous chemical waste and defer to professional disposal services.

Important Considerations:

  • Regulatory Compliance: Disposal regulations for chemical waste can vary significantly. Always consult with your local EHS office to ensure full compliance.

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7] This can lead to significant environmental contamination.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.